4-Chloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPKMSBWOKAKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349079 | |
| Record name | 4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17180-93-7 | |
| Record name | 4-Chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloropyrimidine from Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-chloropyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, barbituric acid. The synthesis is a multi-step process that proceeds through key chlorinated pyrimidine intermediates. This document outlines the detailed experimental protocols for each stage, presents quantitative data in a structured format for easy comparison, and includes visualizations of the reaction pathways and experimental workflows.
Introduction
This compound is a crucial heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. Its reactivity, particularly the susceptibility of the chlorine atom to nucleophilic substitution, makes it an ideal scaffold for the introduction of various functional groups, enabling the exploration of diverse chemical spaces in drug discovery programs. The synthesis from barbituric acid offers a cost-effective and scalable route to this important intermediate. The overall synthetic strategy involves three main stages:
-
Chlorination of Barbituric Acid: Conversion of barbituric acid to the key intermediate, 2,4,6-trichloropyrimidine.
-
Partial Dechlorination: Selective reduction of 2,4,6-trichloropyrimidine to 4,6-dichloropyrimidine.
-
Final Selective Dechlorination: Targeted removal of one chlorine atom from 4,6-dichloropyrimidine to yield the final product, this compound.
This guide will delve into the detailed methodologies for each of these transformations, providing researchers with the necessary information to replicate and optimize these procedures in a laboratory setting.
Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
The initial step in the synthesis is the exhaustive chlorination of barbituric acid to form 2,4,6-trichloropyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or a catalyst. Several methods have been reported, with variations in reaction conditions and reagents to improve yield and simplify the work-up procedure.
Experimental Protocols
Method A: Chlorination with Phosphorus Oxychloride and Dimethylaniline
A widely cited method involves the use of dimethylaniline as a base.
-
Procedure: Barbituric acid is reacted with an excess of phosphorus oxychloride in the presence of dimethylaniline. The reaction mixture is heated under reflux conditions. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. The resulting 2,4,6-trichloropyrimidine is then isolated through an aqueous work-up, which typically involves extraction with an organic solvent.[1]
-
Post-reaction Processing: The aqueous work-up can be cumbersome for large-scale synthesis due to the need for extraction and the generation of significant aqueous waste.[1]
Method B: Two-Step Chlorination with POCl₃ and PCl₅ (or PCl₃/Cl₂)
To address the challenges of aqueous work-up and improve yields, a two-step process has been developed.
-
Procedure: In the first step, barbituric acid is reacted with phosphorus oxychloride, optionally with a catalyst. In the second step, phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (PCl₃) and chlorine gas, are added to the reaction mixture.[2][3] This two-step approach allows for a non-aqueous work-up, simplifying the isolation of the product.[2]
-
Reaction Conditions: The first step is typically carried out at a temperature between 70°C and 115°C.[3] The second step, involving the addition of PCl₅ or PCl₃/Cl₂, is conducted at a temperature ranging from 20°C to below 80°C.[2]
Quantitative Data
| Method | Reagents | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| A | Barbituric acid, POCl₃ | Dimethylaniline | Reflux | Not specified | 85 | [1] |
| B | Barbituric acid, POCl₃, PCl₃, Cl₂ | N-methylpyrrolidone | 75 ± 5 | 7 hours (step 1) | 90 | [2] |
| B | Barbituric acid, POCl₃, PCl₃, Cl₂ | Triethylamine | 75 ± 5 | Not specified | 91 | [2] |
| B | Barbituric acid, POCl₃, PCl₅ | None specified | 70 - 115 (step 1) | Not specified | Not specified | [3] |
Reaction Pathway
Caption: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid.
Synthesis of 4,6-Dichloropyrimidine from 2,4,6-Trichloropyrimidine
The next stage involves the selective removal of the chlorine atom at the 2-position of 2,4,6-trichloropyrimidine to yield 4,6-dichloropyrimidine. The chlorine atoms at the 4 and 6 positions are more reactive towards nucleophilic substitution, which allows for regioselective reactions. However, for reduction, careful control of reaction conditions is necessary to achieve the desired monodechlorination at the 2-position.
For the purpose of this guide, we will focus on the more established route to 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, which is a tautomer of barbituric acid and can be considered a closely related starting material.
Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine
The chlorination of 4,6-dihydroxypyrimidine is a common method for the preparation of 4,6-dichloropyrimidine.
Experimental Protocol:
-
Procedure: 4,6-Dihydroxypyrimidine is reacted with an excess of phosphorus oxychloride in the presence of a trialkylamine, such as triethylamine or 2-methyl-5-ethyl-pyridine, which acts as an acid scavenger and catalyst.[1][4] The reaction is typically carried out at elevated temperatures. After completion, the excess phosphorus oxychloride is distilled off, and the product is isolated by pouring the residue into water and neutralizing, followed by extraction or filtration.[1]
-
Alternative Chlorinating Agent: Phosgene can also be used as a chlorinating agent in the presence of a suitable base.[5]
Quantitative Data
| Starting Material | Reagents | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |
| 4,6-Dihydroxypyrimidine | POCl₃ | 2-Methyl-5-ethyl-pyridine | Cooling, then metered addition | ~100 | [4] |
| 4,6-Dihydroxypyrimidine | POCl₃ | Trialkylamine | 20 - Reflux | Not specified | [1] |
| 4,6-Dihydroxypyrimidine | Phosgene | Tertiary amine | Not specified | Not specified | [5] |
Synthesis of this compound from 4,6-Dichloropyrimidine
The final step is the selective monodechlorination of 4,6-dichloropyrimidine to produce this compound. This requires a reducing agent that can selectively remove one of the two equivalent chlorine atoms without over-reduction of the pyrimidine ring.
Experimental Protocols
Method: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the dehalogenation of aryl halides.
-
General Procedure: 4,6-Dichloropyrimidine is dissolved in a suitable solvent, and a catalytic amount of Pd/C is added. The reaction is carried out under a hydrogen atmosphere. The progress of the reaction needs to be carefully monitored to stop at the mono-dechlorinated product and avoid the formation of pyrimidine. The use of a base, such as magnesium oxide or sodium hydroxide, is often employed to neutralize the hydrochloric acid formed during the reaction, which can help in preventing the hydrogenation of the pyrimidine ring.[6]
-
Specific Conditions: A detailed procedure involves dissolving the chloropyrimidine in diethyl ether and adding 10% palladium-on-carbon catalyst along with magnesium oxide. The mixture is then shaken under a hydrogen atmosphere at an initial pressure of three atmospheres at room temperature.[6]
Method: Reduction with Zinc Dust
Zinc dust in the presence of an acid or a proton source can also be used for the reductive dehalogenation of chloropyrimidines.
-
General Procedure: While specific conditions for the selective reduction of 4,6-dichloropyrimidine are not extensively detailed, the reduction of chloropyrimidines with zinc dust and water has been reported, although with poor yields in some cases. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the formation of this compound.
Quantitative Data
Detailed quantitative data for the selective synthesis of this compound from 4,6-dichloropyrimidine is not extensively reported in the readily available literature. The yields are highly dependent on the specific reaction conditions and the prevention of over-reduction.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from barbituric acid is a feasible multi-step process that provides access to a valuable building block for drug discovery and development. The key transformations involve the initial chlorination to 2,4,6-trichloropyrimidine, followed by sequential, selective dechlorinations. While the chlorination steps are well-documented with high-yielding protocols, the final selective reduction of 4,6-dichloropyrimidine to this compound requires careful control of reaction conditions to achieve the desired selectivity and avoid over-reduction. This guide provides a comprehensive overview of the available methods and serves as a foundational resource for researchers in the field. Further optimization of the final reduction step may be necessary to develop a robust and high-yielding process suitable for large-scale production.
References
- 1. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 2. This compound CAS#: 17180-93-7 [m.chemicalbook.com]
- 3. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyrimidine is a pivotal heterocyclic compound widely utilized in medicinal chemistry and drug development. Its pyrimidine core is a common feature in a variety of biologically active molecules, including approved pharmaceuticals. The presence of a chlorine atom at the 4-position renders the pyrimidine ring susceptible to a range of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed experimental protocols and insights for its effective application in research and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow solid or oil, a characteristic that can vary depending on its purity.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 17180-93-7 | [2] |
| Molecular Formula | C₄H₃ClN₂ | [2] |
| Molecular Weight | 114.53 g/mol | [2] |
| Melting Point | 160-170 °C (decomposes) | [3] |
| Boiling Point | 173.0 ± 13.0 °C (Predicted) | [3] |
| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in dichloromethane and chloroform. | [3] |
| Appearance | Colorless to pale yellow or brown solid/oil. | [1][3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the carbon atoms of the pyrimidine ring. The carbon atom attached to the chlorine (C4) will exhibit a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic pyrimidine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing chloro substituent. This makes the C4 position highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the most prominent reaction of this compound, providing a versatile method for introducing a wide array of functional groups.[5] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5]
The following diagram illustrates a typical workflow for performing a nucleophilic aromatic substitution reaction with this compound.
Caption: General experimental workflow for nucleophilic substitution.
This protocol describes the synthesis of 4-aminopyrimidine derivatives, which are common scaffolds in medicinal chemistry.
Materials:
-
This compound derivative
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., Ethanol, DMF, 2-Propanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)
-
Round-bottom flask with condenser or microwave reaction vial
-
Standard work-up and purification equipment
Procedure (Conventional Heating):
-
To a solution of the this compound derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).[5]
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopyrimidine.[5]
Procedure (Microwave-Assisted Synthesis):
-
In a microwave reaction vial, combine the this compound derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).[5]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to the desired temperature and hold for the specified time as determined by reaction optimization.
-
After cooling, proceed with the work-up and purification as described in the conventional heating method.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyrimidines.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted this compound.
Materials:
-
This compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the this compound derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
While less commonly reported for this compound itself, other palladium-catalyzed cross-coupling reactions such as the Sonogashira (coupling with terminal alkynes), Stille (coupling with organostannanes), and Heck (coupling with alkenes) reactions are, in principle, applicable and have been demonstrated on related chloropyrimidine systems. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations.
Reduction of the Chloro Group
The chlorine atom of this compound can be removed via reduction, typically through catalytic hydrogenation. This reaction provides access to the parent pyrimidine scaffold from a functionalized intermediate.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound derivative
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
-
Base (e.g., Triethylamine, Sodium acetate) to neutralize the HCl formed
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve the this compound derivative in the chosen solvent in a suitable hydrogenation vessel.
-
Add the Pd/C catalyst and the base.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir or shake the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue as needed.
Role in Signaling Pathways and Drug Development
While this compound itself is not typically a direct modulator of signaling pathways, its derivatives are integral components of numerous kinase inhibitors and other therapeutic agents. The pyrimidine scaffold often serves as a "hinge-binder," interacting with the hinge region of the ATP-binding pocket of kinases. The substituents introduced at the C4 position via the reactions described above are crucial for modulating potency, selectivity, and pharmacokinetic properties.
For instance, derivatives of 4-aminopyrimidine are found in a variety of kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis, which are critical in oncology. The ability to readily diversify the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of these compounds. For example, covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) have been developed from chloropyrimidine scaffolds, where the chloro group reacts with a cysteine residue in the protein's active site.[6]
The following diagram illustrates the general role of this compound as a starting material in the synthesis of kinase inhibitors that modulate cellular signaling.
Caption: Role of this compound in drug development.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined chemical properties and predictable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its reactivity, guided by the detailed protocols provided in this guide, will empower researchers to efficiently leverage this versatile intermediate in the discovery and development of novel therapeutic agents. The continued exploration of new synthetic methodologies involving this compound will undoubtedly lead to the creation of innovative drug candidates targeting a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 17180-93-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloropyrimidine, a key heterocyclic compound utilized in medicinal chemistry and materials science. This document presents available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | Singlet | - |
| H-5 | ~7.5 | Doublet | ~5.0 |
| H-6 | ~8.6 | Doublet | ~5.0 |
Note: Data is predicted and may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-4 | ~162 |
| C-5 | ~122 |
| C-6 | ~155 |
Note: Data is predicted and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=N bonds, as well as the C-Cl bond.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600-1550 | Medium-Strong | C=N Stretch (ring) |
| 1500-1400 | Medium-Strong | C=C Stretch (ring) |
| 1200-1000 | Medium | In-plane C-H Bending |
| 850-750 | Strong | Out-of-plane C-H Bending |
| 800-600 | Medium-Strong | C-Cl Stretch |
Note: Based on characteristic vibrational frequencies for substituted pyrimidines.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₄H₃ClN₂, the expected molecular weight is approximately 114.53 g/mol .[2] The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 114 | High | [M]⁺ (with ³⁵Cl) |
| 116 | Medium | [M+2]⁺ (with ³⁷Cl) |
| 88 | Medium | [M - CN]⁺ |
| 79 | Medium | [M - Cl]⁺ |
| 52 | Medium | [C₃H₂N]⁺ |
Note: Fragmentation patterns are predicted based on the structure and typical behavior of similar compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for better resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For a solid sample, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the range of 4000 to 400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly.
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups and vibrational modes using standard IR correlation tables.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
-
Alternatively, for a pure sample, a direct insertion probe can be used to introduce the sample into the ion source.
-
In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak (M⁺). Its m/z value corresponds to the molecular weight of the compound.
-
Look for the M+2 peak to confirm the presence of chlorine.
-
Analyze the m/z values of the other significant peaks, which represent fragment ions.
-
Propose logical fragmentation pathways that explain the observed fragment ions to further support the structure of this compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Navigating the Solubility Landscape of 4-Chloropyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyrimidine is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactivity, driven by the presence of a chlorine atom on the pyrimidine ring, makes it a valuable intermediate. A comprehensive understanding of its solubility in various organic solvents is paramount for efficient reaction design, purification, and formulation development. This technical guide addresses the current landscape of this compound's solubility, provides a detailed experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data. While publicly available quantitative solubility data is scarce, this guide equips researchers with the necessary tools to generate and interpret this critical information.
Introduction
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and significantly impacts its utility in chemical synthesis and drug development. For this compound, solubility data is essential for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Designing stable and bioavailable drug formulations.
-
Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.
Quantitative Solubility Data
As of December 2025, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of organic solvents has not been identified. To facilitate the systematic collection and comparison of such data, the following table template is provided for researchers to record their experimentally determined values. It is recommended to measure solubility at standard laboratory temperatures (e.g., 25 °C) and other relevant temperatures for specific applications.
Table 1: Experimentally Determined Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Acetonitrile | ||||
| Tetrahydrofuran (THF) |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial or a volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method.
-
Gravimetric Analysis: If the solvent is volatile, the solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid this compound can be measured.
-
Spectroscopic Analysis: A pre-established calibration curve using UV-Vis spectroscopy at the λmax of this compound in the specific solvent can be used to determine the concentration.
-
Chromatographic Analysis: HPLC is a highly accurate method for determining concentration, especially in complex mixtures. A calibration curve with standards of known concentration is required.
-
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., g/L or mol/L).
-
Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility and standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Figure 1: Experimental workflow for determining the solubility of this compound.
Conclusion
While a comprehensive quantitative understanding of this compound's solubility in organic solvents from existing literature is currently limited, this guide provides the necessary framework for researchers to generate this vital data. The detailed isothermal shake-flask protocol and the structured data presentation table are designed to promote standardized and comparable solubility assessments. By systematically determining and sharing this information, the scientific community can accelerate the development of novel synthetic routes and formulations involving this important chemical intermediate.
References
Stability and storage conditions for 4-Chloropyrimidine
An In-depth Technical Guide to the Stability and Storage of 4-Chloropyrimidine
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This compound, a key building block in medicinal chemistry, requires careful handling due to its inherent reactivity and sensitivity to environmental conditions. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound and its related derivatives, supported by data from safety data sheets and chemical suppliers.
Chemical Properties and Stability
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the fourth position.[1] The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[2] This electron deficiency makes the carbon positions, particularly C4, susceptible to nucleophilic attack. The chlorine atom at this position is an excellent leaving group, which defines the compound's utility in synthesis but also contributes to its instability under certain conditions.[2]
The stability of this compound and its hydrochloride salt is significantly affected by moisture. Both are described as moisture-sensitive and unstable in aqueous solutions.[3][4] The hydrochloride salt is noted to be extremely moisture sensitive and hygroscopic.[3] This sensitivity necessitates storage in a dry, inert atmosphere to prevent hydrolysis and degradation.
Table 1: Stability Summary of this compound and its Hydrochloride Salt
| Compound | CAS Number | Key Stability Concerns | Incompatible Materials | Hazardous Decomposition Products |
| This compound | 17180-93-7 | Moisture Sensitive, Unstable in Aqueous Solution, Unstable in DMSO.[4] | Strong oxidizing agents, Acids.[5][6] | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.[5][6] |
| This compound hydrochloride | 179051-78-6 | Extremely Moisture Sensitive, Hygroscopic, Unstable in Aqueous Solution.[3] | Not specified, but likely similar to the free base. | Not specified, but likely similar to the free base. |
Recommended Storage Conditions
Proper storage is critical to maintain the quality and shelf-life of this compound. The primary recommendation across various suppliers is to store the compound in a freezer at temperatures under -20°C.[3][4][7] Furthermore, storage under an inert atmosphere, such as argon or nitrogen, is advised to prevent exposure to moisture and atmospheric oxygen.[3][4][7] Containers should be tightly sealed.[5][6][8][9][10] For some related compounds, protection from light is also recommended.[5][10]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in freezer, under -20°C.[3][4][7][11][12] | To minimize degradation kinetics and maintain stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3][4][7] | To prevent contact with moisture and oxygen, which can lead to hydrolysis and oxidation. |
| Container | Keep container tightly closed.[5][6][8][9][10] | To prevent ingress of moisture and air. |
| Light | Protect from light.[5][10] | To prevent potential photolytic degradation. |
| Location | Store in a dry, cool, and well-ventilated place.[5][6][8][9][10] | General best practice for chemical storage to ensure safety and stability. |
Experimental Protocols
General Protocol for Handling this compound
-
Preparation:
-
Ensure the work area, such as a fume hood, is clean, dry, and well-ventilated.[5][8]
-
Have an inert gas supply (Argon or Nitrogen) ready for blanketing the compound.
-
Pre-dry all glassware and equipment in an oven and allow to cool in a desiccator before use.
-
Prepare necessary personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9][13]
-
-
Compound Handling:
-
Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Once at room temperature, open the container under a stream of inert gas.
-
Quickly weigh the desired amount of the compound and transfer it to the reaction vessel.
-
Immediately reseal the original container, purge with inert gas, and return it to the recommended freezer storage.[3][4]
-
-
Reaction Setup:
-
Post-Handling:
Visualizing Workflows and Logic
To further clarify the handling and storage logic, the following diagrams are provided.
Caption: Decision workflow for storing this compound upon receipt.
References
- 1. CAS 17180-93-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride | 179051-78-6 [m.chemicalbook.com]
- 4. This compound CAS#: 17180-93-7 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 179051-78-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]
- 13. himediadownloads.com [himediadownloads.com]
- 14. This compound | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Chloropyrimidine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Applications of a Key Heterocyclic Intermediate
Introduction
4-Chloropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the fourth position. This molecule serves as a critical building block in medicinal chemistry and drug discovery, primarily owing to the reactivity of its chlorine atom, which allows for versatile functionalization through nucleophilic substitution and cross-coupling reactions. Its structural motif is present in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for its derivatization, and its role in modulating key cellular signaling pathways.
Core Compound Data
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 17180-93-7 | |
| Molecular Formula | C₄H₃ClN₂ | |
| Molecular Weight | 114.53 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately soluble in polar solvents | [1] |
Synthesis of the this compound Core
A convenient and practical one-pot synthesis of 4-chloropyrimidines can be achieved through a novel chloroimidate annulation from aromatic β-amino nitriles and acid chlorides.[1]
Experimental Protocol: One-Pot Synthesis of 4-Chloropyrimidines[1]
Materials:
-
Aromatic β-amino nitrile (e.g., 2-amino-nicotine-nitrile)
-
Acid chloride (e.g., benzoyl chloride)
-
Sulfolane (solvent)
-
Phosphorus pentachloride (PCl₅)
-
N-methyl-2-pyrrolidone (NMP)
-
Triethylamine
-
Water
Procedure:
-
To a solution of the aromatic β-amino nitrile (1.0 equiv.) in sulfolane, add the corresponding acid chloride (2.1 equiv.).
-
Stir the mixture at 90-95 °C for approximately 72 hours, monitoring for the full conversion of the aminonitrile to the acylated intermediate by LC-MS.
-
Cool the mixture to 45 °C and adjust the volume with sulfolane.
-
Add phosphorus pentachloride (1.8 equiv.) in one portion and continue stirring at 100 °C for about 12 hours, or until the intermediate is fully converted, as monitored by HPLC.
-
Cool the reaction batch to 50 °C and quench by adding N-methyl-2-pyrrolidone, maintaining the temperature between 46-54 °C.
-
Further cool the solution to 13-14 °C and add water while keeping the temperature between 14-20 °C.
-
Neutralize the reaction suspension to a pH of approximately 7.6 with triethylamine.
-
Stir the mixture at room temperature overnight.
-
The precipitated solid (the this compound product) is collected by filtration, washed with water, and dried under vacuum at 50 °C.
Chemical Reactivity and Derivatization
The electron-deficient nature of the pyrimidine ring, amplified by the presence of two nitrogen atoms, makes the C4 position susceptible to nucleophilic attack. The chlorine atom at this position is an excellent leaving group, facilitating two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a cornerstone reaction for the functionalization of 4-chloropyrimidines, allowing for the introduction of a wide range of substituents. The general mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate.
Experimental Protocols for Nucleophilic Substitution
This protocol describes the reaction of 4-chloropyrimidines with primary and secondary amines to yield 4-aminopyrimidine derivatives.
Materials:
-
This compound derivative (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Base (e.g., DIPEA, 1.5-2.0 equiv.)
-
Solvent (e.g., ethanol, 2-propanol)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, dissolve the this compound derivative in the chosen solvent.
-
Add the amine nucleophile and the base to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Amination: [2] For accelerated reactions, a microwave reactor can be utilized.
-
Combine the this compound derivative (1.0 equiv.), amine nucleophile (1.1 equiv.), base (e.g., DIPEA, 1.1 equiv.), and solvent (e.g., ethanol) in a microwave reaction vial.
-
Seal the vial and heat in the microwave reactor at 120-140 °C for 15-30 minutes.
-
Follow steps 5-8 from the conventional heating protocol for work-up and purification.
This protocol details the synthesis of 4-(alkyl/arylthio)pyrimidines.
Materials:
-
This compound derivative (1.0 equiv.)
-
Thiol (1.1 equiv.)
-
Base (e.g., NaH, K₂CO₃, 1.1 equiv.)
-
Solvent (e.g., DMF, THF)
Procedure:
-
In a reaction vessel, prepare the thiolate by dissolving the thiol in a solution of the base in the chosen solvent at room temperature.
-
Add the this compound derivative to the thiolate solution.
-
Stir the reaction mixture at a suitable temperature (typically 25-80 °C) for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product.
This protocol describes the formation of 4-alkoxypyrimidines.
Materials:
-
This compound derivative (1.0 equiv.)
-
Alcohol (used as solvent or as a reagent, 1.1 equiv.)
-
Base (e.g., NaH, KOtBu, 1.1 equiv.)
-
Solvent (if alcohol is not the solvent, e.g., THF, dioxane)
Procedure:
-
Prepare the alkoxide by adding the base to the alcohol (either as the solvent or dissolved in another solvent) at 0 °C to room temperature.
-
Add the this compound derivative to the alkoxide solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux for 1-24 hours.
-
Monitor the reaction's progress.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product.
Applications in Drug Discovery: Targeting Signaling Pathways
The this compound scaffold is a privileged structure in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of this compound have been developed to target several critical signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Pyrimidine derivatives, including those synthesized from this compound, have been developed as potent inhibitors of kinases within this pathway, such as PI3K and Akt.[3][4][5][6][7]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another fundamental signaling pathway that controls cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of this pathway are frequent in cancer. This compound-based compounds have been investigated as inhibitors of kinases in this pathway, such as MEK and ERK.[8][9][10][11][12]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is associated with various cancers and inflammatory diseases. Pyrimidine-based molecules are being actively explored as inhibitors of JAK kinases.[13][14][15][16][17]
Conclusion
This compound is a versatile and highly valuable scaffold in modern drug discovery and organic synthesis. Its favorable reactivity, particularly in nucleophilic aromatic substitution reactions, provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of this compound derivatives as potent inhibitors of key signaling pathways, such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, underscores its significance for the development of novel therapeutics, especially in oncology and immunology. The experimental protocols and pathway analyses presented in this guide are intended to facilitate further research and innovation in the application of this important heterocyclic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections [mdpi.com]
- 11. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring, a fundamental heterocyclic scaffold in numerous biologically significant molecules including nucleic acids and various pharmaceuticals, exhibits a unique electronic character that dictates its reactivity. This technical guide provides a comprehensive exploration of the electrophilicity of the pyrimidine ring, offering insights into its reactivity towards electrophiles, the factors governing this reactivity, and its implications in biological systems and drug design. This document delves into the theoretical underpinnings of pyrimidine's electronic nature, supported by quantitative data, detailed experimental protocols for studying its reactivity, and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and biological chemistry.[1][2] Its derivatives are integral components of DNA and RNA (cytosine, thymine, and uracil) and are found in a plethora of therapeutic agents exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] The arrangement of the nitrogen atoms within the ring renders it electron-deficient, a characteristic that significantly influences its chemical behavior. This π-deficiency makes the pyrimidine ring susceptible to nucleophilic attack and generally less reactive towards electrophiles compared to benzene. However, electrophilic substitution reactions are possible, particularly under specific conditions and with appropriate substitution on the ring.[5] A thorough understanding of the electrophilicity of the pyrimidine ring is therefore crucial for the rational design of novel therapeutics and for elucidating biological mechanisms.
Electronic Structure and Reactivity
The two nitrogen atoms in the pyrimidine ring are electronegative and exert a strong electron-withdrawing inductive effect, which reduces the electron density of the ring carbons. This effect is most pronounced at the C-2, C-4, and C-6 positions, making them particularly electron-deficient and thus prone to nucleophilic attack. Conversely, the C-5 position is the most electron-rich carbon and is the preferred site for electrophilic aromatic substitution.[5]
Computational studies, particularly Frontier Molecular Orbital (FMO) theory, provide a powerful framework for understanding this reactivity. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's nucleophilic and electrophilic character, respectively.[6][7] For pyrimidine, the LUMO is of low energy, indicating its susceptibility to nucleophilic attack. While the HOMO is of relatively low energy, making it a weak nucleophile, electrophilic attack can still occur at the site where the HOMO coefficient is largest, which is the C-5 position.
Factors Influencing Electrophilicity
The electrophilicity of the pyrimidine ring can be modulated by the presence of substituents.
-
Activating Groups: Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and alkyl groups increase the electron density of the ring, particularly at the ortho and para positions relative to the substituent. When attached to the pyrimidine ring, these groups can activate the ring towards electrophilic substitution, primarily at the C-5 position.
-
Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens further decrease the electron density of the ring, making electrophilic substitution even more difficult.
Key Electrophilic Substitution Reactions
While challenging, several electrophilic substitution reactions on the pyrimidine ring have been reported, often requiring activating substituents or forcing conditions.
Halogenation
Halogenation of pyrimidines, such as bromination and chlorination, typically occurs at the C-5 position, especially in the presence of activating groups. For instance, the bromination of pyrimidines can be achieved using bromine in glacial acetic acid.
Nitration
Nitration of the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring and the fact that the ring nitrogen atoms can be protonated under the strongly acidic conditions of nitration, which further deactivates the ring. However, pyrimidones and pyrimidines with activating groups can undergo nitration.[8]
Quantitative Analysis of Pyrimidine Electrophilicity
The electrophilicity of the pyrimidine ring and its derivatives can be quantified through various experimental and computational methods.
pKa Values
The basicity of the nitrogen atoms in the pyrimidine ring, as indicated by their pKa values, provides an indirect measure of the ring's electron density. A lower pKa value suggests lower basicity and a more electron-deficient ring. Substituents on the ring can significantly influence these pKa values.
| Compound | pKa1 | pKa2 |
| Pyrimidine | 1.23[9] | -6.9 |
| 2-Aminopyrimidine | 3.54 | |
| 4-Aminopyrimidine | 5.71 | |
| 5-Aminopyrimidine | 2.72 | |
| 2-Hydroxypyrimidine | 2.24 | 9.17 |
| 4-Hydroxypyrimidine | 2.5 | 9.4 |
| 5-Hydroxypyrimidine | 8.3 | |
| 2-Chloropyrimidine | -1.4 | |
| 4-Chloropyrimidine | 0.4 | |
| 5-Bromopyrimidine | 0.2 | |
| 2-Methylpyrimidine | 2.0 | |
| 4-Methylpyrimidine | 1.98 | |
| 5-Methylpyrimidine | 1.6 |
Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources.[10][11][12]
Reaction Kinetics
The rate of electrophilic substitution reactions provides a direct measure of the pyrimidine ring's reactivity. These rates are highly dependent on the nature of the electrophile, the substituents on the pyrimidine ring, and the reaction conditions.
| Reaction | Substrate | Rate Constant (k) | Conditions |
| Bromination | 2-Aminopyrimidine | - | Acetic Acid, room temp. |
| Nitration | 2,4-Diamino-6-phenylpyrimidine | - | H2SO4/HNO3, 0°C |
Experimental Protocols
General Procedure for Bromination of an Activated Pyrimidine
This protocol describes a general method for the bromination of a pyrimidine ring activated with an electron-donating group.
Materials:
-
Substituted pyrimidine
-
Glacial acetic acid
-
Bromine
-
Sodium thiosulfate solution
-
Dichloromethane
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substituted pyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirring solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the kinetics of an electrophilic substitution reaction of a pyrimidine derivative that results in a change in the UV-Vis absorption spectrum.[13][14][15][16]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Stock solutions of the pyrimidine substrate and the electrophile in a suitable solvent
-
Thermostatted water bath
Procedure:
-
Determine the UV-Vis spectra of the starting pyrimidine and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction.
-
Equilibrate the stock solutions of the pyrimidine and the electrophile to the desired reaction temperature in a water bath.
-
In a quartz cuvette, mix the pyrimidine solution with the solvent and place it in the spectrophotometer to record the initial absorbance (A₀) at the chosen wavelength.
-
Initiate the reaction by adding the electrophile solution to the cuvette, mix quickly, and immediately start recording the absorbance at fixed time intervals.
-
Continue data collection until the absorbance reaches a stable value (A∞), indicating the completion of the reaction.
-
The concentration of the reactant or product at any given time can be calculated using the Beer-Lambert law.
-
Plot the concentration data versus time to determine the reaction order and the rate constant.
Visualizing Pyrimidine Electrophilicity and Reactivity
Graphviz diagrams can be used to visualize complex relationships, such as reaction mechanisms and biological pathways.
Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism of electrophilic aromatic substitution on the pyrimidine ring.
Frontier Molecular Orbitals of Pyrimidine
Caption: Frontier Molecular Orbital interaction in the electrophilic attack on pyrimidine.
Pyrimidine Biosynthesis Pathway
Caption: De novo pyrimidine biosynthesis pathway.[8][17][18][19][20]
Biological Significance and Drug Development
The electrophilic properties of the pyrimidine ring and its derivatives are of profound importance in a biological context. The nucleobases in DNA and RNA can be susceptible to electrophilic attack by mutagens, leading to DNA damage. Understanding these interactions is critical in toxicology and cancer research.
In drug development, the pyrimidine scaffold is a "privileged structure" due to its ability to interact with a wide range of biological targets.[2][3][4] The electrophilicity of the pyrimidine ring can be strategically manipulated to design covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action. Furthermore, understanding the metabolic pathways of pyrimidine-based drugs, which can involve electrophilic transformations, is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles.
Conclusion
The electrophilicity of the pyrimidine ring is a multifaceted property governed by its inherent electronic structure and the influence of substituents. While generally considered an electron-deficient heterocycle with limited reactivity towards electrophiles, electrophilic substitution at the C-5 position is achievable and represents an important transformation in the synthesis of functionalized pyrimidines. A comprehensive understanding of the factors that control this reactivity, supported by quantitative data and robust experimental protocols, is essential for advancing research in medicinal chemistry, chemical biology, and drug discovery. The strategic manipulation of the electrophilic character of the pyrimidine ring will undoubtedly continue to be a valuable tool in the development of novel therapeutic agents.
References
- 1. [PDF] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions | Semantic Scholar [semanticscholar.org]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 13. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. davuniversity.org [davuniversity.org]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Pyrimidine Biosynthesis | PPTX [slideshare.net]
Reactivity of 4-Chloropyrimidine in Nucleophilic Substitution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] Functionalization of the pyrimidine ring is critical for modulating the pharmacological properties of these molecules. Among the various synthetic intermediates, 4-chloropyrimidines are particularly valuable due to the reactivity of the C4-position towards nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity of 4-chloropyrimidine, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) mechanism, factors influencing reaction outcomes, quantitative data on reaction yields, and detailed experimental protocols for key transformations.
The Electronic Landscape and Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heteroaromatic system owing to the presence of two electronegative nitrogen atoms at positions 1 and 3. These atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly reducing the electron density of the ring carbons. This inherent electrophilicity renders the pyrimidine ring susceptible to nucleophilic attack. The C2, C4, and C6 positions are particularly activated towards nucleophiles due to their proximity to the nitrogen atoms.
Generally, 4-chloropyrimidines display greater reactivity towards nucleophiles compared to their 2-chloropyrimidine counterparts. This enhanced reactivity is primarily due to the superior electronic stabilization of the intermediate formed during the SNAr reaction at the C4 position. Frontier molecular orbital (FMO) theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making C4 more electrophilic and susceptible to nucleophilic attack.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The substitution of the chlorine atom on this compound predominantly proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[1]
-
Nucleophilic Attack: A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. This step temporarily breaks the aromaticity of the ring.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the 4-substituted pyrimidine product.
The stability of the Meisenheimer complex is a key factor in determining the reaction rate. For this compound, the negative charge of this intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance, providing significant stabilization and thus facilitating the reaction.
General SNAr mechanism for this compound.
Factors Influencing Reactivity
Several factors can influence the rate and outcome of nucleophilic substitution on this compound:
-
Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂Me) on the pyrimidine ring increase its electrophilicity and accelerate the rate of SNAr. Conversely, electron-donating groups (e.g., -NH₂, -OR) deactivate the ring towards nucleophilic attack.
-
Nucleophile: The strength and nature of the nucleophile are crucial. Aliphatic amines are generally more reactive than aromatic amines. The reactivity of anionic nucleophiles is typically higher than their neutral counterparts.
-
Solvent: Polar aprotic solvents like DMF and DMSO are commonly used. However, for certain reactions, such as aminations, water has been shown to be a highly effective solvent, particularly under acidic conditions.[2]
-
Temperature: Higher temperatures are often employed to drive slower reactions to completion. Microwave irradiation can also be used to significantly accelerate reaction rates.
-
Regioselectivity in Polychlorinated Pyrimidines: In di- and trichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. For instance, in the reaction of 2,4-dichloropyrimidine, substitution typically occurs preferentially at C4.[3]
Quantitative Data on Nucleophilic Substitution
Table 1: Substitution with Amine Nucleophiles
| This compound Derivative | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |
| 2-CF₃-4-chloroquinazoline | Pyrrolidine | N/A | N/A | RT | 5 min | 97 | [4] |
| 2-CF₃-4-chloroquinazoline | Piperidine | N/A | N/A | RT | 5 min | 95 | [4] |
| 2-CF₃-4-chloroquinazoline | Morpholine | N/A | N/A | RT | 5 min | 96 | [4] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl | 80 | 6 h | >95 (conversion) | [2] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Methoxyaniline | Water | HCl | 80 | 6 h | >95 (conversion) | [2] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Nitroaniline | Water | HCl | 80 | 6 h | >95 (conversion) | [2] |
Table 2: Substitution with Thiol Nucleophiles
| This compound Derivative | Thiol Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | N/A | N/A | N/A | N/A | N/A | [5] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium hydrosulfide | DMF/Water | NaSH | 0 | N/A | 76 | [6] |
Note: Detailed yield information for a broad range of thiol substitutions on simple 4-chloropyrimidines is less commonly reported in the initial literature search. The provided examples are illustrative.[1]
Table 3: Substitution with Alcohol Nucleophiles (Alkoxylation)
| This compound Derivative | Alcohol Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Chloropyridine hydrochloride | C5-C18 Alcohols | DMSO | NaOH | 80 | Overnight | 75-80 | [1] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | N/A | N/A | N/A | N/A | 86 | [1] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide | N/A | N/A | N/A | N/A | N/A | [1][5] |
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution on 4-chloropyrimidines. Specific conditions should be optimized for each substrate and nucleophile combination.
General experimental workflow for nucleophilic substitution.
Protocol 5.1: Reaction with Amine Nucleophiles
Materials:
-
This compound derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 equiv)
-
Solvent (e.g., EtOH, DMF, DMSO, or Water)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of the this compound derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h). For microwave-assisted synthesis, seal the vial and heat in the microwave reactor.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Protocol 5.2: Reaction with Thiol Nucleophiles
Materials:
-
This compound derivative (1.0 equiv)
-
Thiol nucleophile (1.1 equiv)
-
Base (e.g., NaH, K₂CO₃, NaOH) (1.1 equiv)
-
Solvent (e.g., DMF, THF, EtOH)
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
Prepare the thiolate by dissolving the thiol in a solution of the base in the chosen solvent at room temperature.
-
Add the this compound derivative to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 5.3: Reaction with Alcohol Nucleophiles
Materials:
-
This compound derivative (1.0 equiv)
-
Alcohol nucleophile (can also serve as the solvent)
-
Base (e.g., NaH, Na, NaOH) (1.1 equiv)
-
Solvent (if different from the alcohol, e.g., THF, DMSO)
-
Reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Generate the alkoxide in situ by carefully adding the base to the alcohol under an inert atmosphere. If using a different solvent, dissolve the alcohol in the solvent before adding the base.
-
Add the this compound derivative to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Conclusion
This compound is a versatile and highly reactive intermediate in the synthesis of a wide array of functionalized pyrimidines. The SNAr reaction is the primary pathway for its functionalization, offering a robust method for introducing diverse substituents at the C4 position. The reactivity is governed by a combination of electronic effects, the nature of the nucleophile, and the reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug development to design and execute efficient synthetic strategies utilizing 4-chloropyrimidines.
References
- 1. zenodo.org [zenodo.org]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A thiol-thiosulfonate reaction providing a novel strategy for turn-on thiol sensing. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
The Ascendancy of 4-Chloropyrimidines: A Technical Guide to their Discovery as Biologically Active Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of biologically active molecules. Among its many derivatives, the 4-chloropyrimidine core has emerged as a particularly fruitful starting point for the discovery of novel therapeutics. The strategic placement of the chlorine atom at the 4-position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This in-depth technical guide explores the discovery of biologically active this compound derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. It provides a comprehensive overview of their synthesis, detailed experimental protocols for their biological evaluation, and insights into their mechanisms of action, including their effects on key cellular signaling pathways.
Anticancer Activity of this compound Derivatives
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the inhibition of critical cellular processes like cell cycle progression and signal transduction.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound ID | Structure | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 1 | 2-amino-4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidine | HCT116 (Colon) | 89.24 ± 1.36 | [1] |
| MCF7 (Breast) | 89.37 ± 1.17 | [1] | ||
| 2 | 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine | HCT116 (Colon) | 209.17 ± 1.23 | [1] |
| MCF7 (Breast) | 221.91 ± 1.37 | [1] | ||
| 3 | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [4] |
| A375 (Melanoma) | 25.4 | [4] | ||
| MCF-7 (Breast) | >100 | [4] | ||
| DU145 (Prostate) | >100 | [4] | ||
| Doxorubicin (Control) | - | HCT116 (Colon) | 2 | [1] |
| MCF7 (Breast) | 0.98 | [1] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The following is a detailed protocol for determining the in vitro anticancer activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF7)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (this compound derivatives)
-
Doxorubicin (positive control)
Procedure:
-
Cell Culture: Maintain the cancer cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. After 24 hours of incubation, replace the medium in each well with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO, ensuring the final DMSO concentration is non-toxic to the cells) and a positive control (doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of this compound Derivatives
This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 4 | 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidine | Mycobacterium tuberculosis H37Rv | 0.75 | [2] |
| 5 | 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidine | Escherichia coli | 12.5 | [2] |
| 6 | 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidine | Pseudomonas aeruginosa | 12.5 | [2] |
| 7 | 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidine | Aspergillus fumigatus | Potent | [2] |
| 8 | 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidine | Trichophyton mentagrophytes | Potent | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Aspergillus fumigatus, Trichophyton mentagrophytes)
-
Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the microbial cultures overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^6 CFU/mL for fungi. Further dilute the inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microplate.
-
Inoculation: Add the prepared microbial inoculum to each well of the microplate containing the diluted compounds. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Mechanism of Action: Targeting Cellular Signaling Pathways
The biological activity of this compound derivatives is often attributed to their ability to modulate the activity of key enzymes and signaling pathways that are dysregulated in diseases like cancer.
Inhibition of Kinase Signaling Pathways
Many this compound derivatives function as kinase inhibitors, targeting enzymes that play crucial roles in cell proliferation, survival, and angiogenesis. The pyrimidine scaffold can mimic the purine core of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of kinases.
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Several this compound derivatives have been shown to inhibit PI3K and/or Akt, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is another crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Some this compound derivatives have been identified as inhibitors of this pathway, often by targeting downstream components like the interaction between β-catenin and TCF/LEF transcription factors.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Synthesis of this compound Derivatives
The versatility of the this compound scaffold stems from the reactivity of the C4-chloro group, which readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, including amines, thiols, and alkoxides, leading to the generation of diverse chemical libraries for biological screening.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the discovery of bioactive this compound derivatives.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-substituted-pyrimidine derivatives
This protocol describes a microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives, which has been shown to be an efficient method for generating these compounds.[1]
Materials:
-
2-amino-4-chloropyrimidine
-
Substituted amines (e.g., 4-(4-bromophenyl)piperazine)
-
Anhydrous propanol
-
Triethylamine (TEA)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a microwave reaction vial, dissolve 2-amino-4-chloropyrimidine (2 mmol) in anhydrous propanol (1 mL) with stirring at room temperature.
-
Addition of Reagents: Add the substituted amine (2 mmol) to the reaction vial, followed by the addition of triethylamine (200 µL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-140°C for 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired 2-amino-4-substituted-pyrimidine derivative.
Conclusion
This compound derivatives represent a rich and versatile class of compounds with significant potential for the development of new therapeutic agents. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for medicinal chemists. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective drugs for the treatment of cancer, infectious diseases, and other human ailments. This technical guide provides a solid foundation for researchers to delve into this promising area of drug discovery.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a critical step in the synthesis of these molecules, enabling the modulation of their physicochemical and pharmacological properties. Nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidine is a powerful and versatile strategy for introducing diverse functionalities at the C4 position. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the chloro substituent, facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[1] Generally, 4-chloropyrimidines exhibit greater reactivity towards nucleophiles than their 2-chloropyrimidine isomers due to more effective stabilization of the negative charge in the Meisenheimer complex by both ring nitrogen atoms.[1]
These application notes provide detailed protocols for the SNAr reaction on this compound with common nucleophiles such as amines, thiols, and alcohols.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The accepted mechanism for this transformation is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C4 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, restoring aromaticity and yielding the substituted pyrimidine product.[1]
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
General Experimental Workflow
A typical experimental procedure for the nucleophilic aromatic substitution on 4-chloropyrimidines is outlined below. Specific conditions will vary depending on the nucleophile and the substrate.
Caption: General experimental workflow for nucleophilic substitution.
Data Presentation: Reaction of this compound Derivatives with Various Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | HCl (0.1 equiv.) | Water | 80 | 3-22 | 91 | [2][3] |
| 2 | Various Anilines | HCl (0.1 equiv.) | Water | 80 | 3-22 | 12-91 | [2][3] |
| 3 | Primary/Secondary Amines | DIPEA | Ethanol | 80-120 | 2-24 | N/A | |
| 4 | Thiol | Base (1.1 equiv.) | N/A | 25-80 | 1-12 | N/A | |
| 5 | Alcohol | Base (1.1 equiv.) | Alcohol/Solvent | RT-reflux | 1-24 | N/A | |
| 6 | Alcohols | NaOH | DMSO | 80 | Overnight | 75-80 | [4] |
| 7 | Amines | Triethylamine | Ethanol | Reflux | 3 | Moderate | |
| 8 | Amines | KF | Water | 100 | 17 | Good-Excellent | [5] |
Note: N/A indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles (General Procedure)
This protocol describes the reaction of 4-chloropyrimidines with various primary and secondary amines.
Materials:
-
This compound derivative (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Base (e.g., DIPEA, Et3N, K2CO3) (1.5-2.0 equiv.)
-
Solvent (e.g., Ethanol, DMF, Dioxane, Water)[3]
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of the this compound derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., EtOAc, CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Protocol 2: Microwave-Assisted Reaction with Amine Nucleophiles
This protocol is a variation of Protocol 1, utilizing microwave irradiation to potentially reduce reaction times.
Materials:
-
This compound derivative (1.0 equiv.)
-
Amine nucleophile (1.1 equiv.)
-
Base (e.g., DIPEA) (1.1 equiv.)
-
Solvent (e.g., Ethanol)
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the this compound derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the desired temperature and hold for the specified time, as determined by reaction optimization.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol details the reaction of 4-chloropyrimidines with thiols to form 4-(alkyl/arylthio)pyrimidines.
Materials:
-
This compound derivative (1.0 equiv.)
-
Thiol (1.1 equiv.)
-
Base (e.g., NaH, K2CO3) (1.1 equiv.)
-
Solvent (e.g., DMF, THF)
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.
-
Add the this compound derivative (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Reaction with Alcohol Nucleophiles
This protocol describes the synthesis of 4-alkoxypyrimidines from 4-chloropyrimidines and alcohols.
Materials:
-
This compound derivative (1.0 equiv.)
-
Alcohol (can also serve as the solvent) or an alcohol (1.1 equiv.) dissolved in a solvent like DMSO.[4]
-
Base (e.g., NaH, NaOH, K2CO3) (1.1 equiv.).[4]
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base. For reactions in DMSO, finely divided sodium hydroxide can be used.[4]
-
Add the this compound derivative (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a stronger base or a more polar aprotic solvent. Microwave heating can also be beneficial.
-
Side Reactions: In some cases, side reactions such as hydrolysis of the chloropyrimidine or di-substitution can occur. Careful control of stoichiometry and reaction conditions is crucial. For reactions with anilines in water, keeping the amount of acid low can minimize competing solvolysis.[2][3]
-
Poor Solubility: If the starting materials or products have poor solubility, a different solvent system may be required. For some amination reactions, solubility issues have been noted to result in unpredictable yields.[5]
-
Regioselectivity: In cases of di- or poly-substituted chloropyrimidines, the regioselectivity of the substitution can be influenced by the nucleophile, solvent, and other substituents on the pyrimidine ring.[1] For instance, on 2,4-dichloropyrimidines, substitution typically favors the C4 position.[1][6]
These protocols provide a solid foundation for performing nucleophilic aromatic substitution on 4-chloropyrimidines. As with any chemical reaction, optimization of the conditions for specific substrates and nucleophiles may be necessary to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This reaction is of particular importance in medicinal chemistry and drug development, where the pyrimidine scaffold is a common motif in a vast array of biologically active molecules.[2][3] The functionalization of pyrimidines, specifically through the coupling of 4-chloropyrimidine with various boronic acids or their derivatives, provides a direct route to novel compounds with potential therapeutic applications.
However, the coupling of heteroaryl chlorides like this compound can be challenging due to the electronic properties of the heterocycle and the potential for catalyst inhibition by the nitrogen atoms.[4] Therefore, the careful selection of the catalyst system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and reaction efficiency.[3] These application notes provide a comprehensive overview of the conditions and protocols for the successful Suzuki-Miyaura cross-coupling of this compound.
Catalytic System and Reaction Conditions
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the catalytic system and reaction parameters. Below is a summary of commonly employed conditions and their impact on the reaction outcome.
Palladium Catalysts and Ligands
The choice of the palladium catalyst, which consists of a palladium precursor and a supporting ligand, is critical for the successful coupling of the often less reactive this compound.[1] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[5]
-
Traditional Catalysts: For some substrates, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, particularly when employing microwave irradiation to accelerate the reaction.[1][6]
-
Advanced Ligand Systems: For more challenging couplings, advanced catalyst systems utilizing bulky, electron-rich phosphine ligands are often necessary to achieve high yields.[1] Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are widely recognized for their ability to promote the coupling of aryl chlorides by enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[1][5] N-heterocyclic carbenes (NHCs) also represent a class of ligands that have shown effectiveness in these transformations.[1]
Bases and Solvents
The selection of an appropriate base and solvent system is also paramount for an efficient reaction.
-
Bases: A variety of bases can be used, with the choice often depending on the specific substrates and catalyst system. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF).[5][7] Potassium phosphate is frequently used in combination with advanced ligand systems.[5][8]
-
Solvents: The reaction is typically carried out in aprotic polar solvents. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with the addition of water.[5][8] The use of aqueous solvent mixtures can be beneficial.[6]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of chloropyrimidines, providing a comparative overview of different catalytic systems.
Table 1: Conventional Heating Conditions
| This compound Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71[3] |
| 4-Chloro-6-ethyl-2-phenylpyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | - | -[5] |
| Solid-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate[7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good[9] |
Table 2: Microwave-Assisted Conditions
| This compound Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81[6] |
| 4-Chloro-6-ethyl-2-phenylpyrimidine | Arylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 120 | 15-30 | -[5] |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established methods for the coupling of heteroaryl chlorides.[8]
Materials and Reagents
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Reaction Setup (Conventional Heating)
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Chloropyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for clinical use.[1] Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of kinases by forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[2][3] The 4-chloropyrimidine moiety, in particular, serves as a versatile synthetic intermediate, enabling the introduction of various substituents at the 4-position through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the development of kinase inhibitors, along with detailed experimental protocols for their synthesis and biological evaluation.
Synthetic Strategies and Protocols
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles, making it an ideal handle for introducing diversity into the molecule. Common synthetic strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors via Sequential Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 2,4-disubstituted pyrimidine derivatives, a common scaffold for many kinase inhibitors, starting from 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions often allows for sequential and regioselective substitution.
Experimental Protocol:
-
First Nucleophilic Substitution:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Add the first amine nucleophile (1.0-1.2 eq) to the solution.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the intermediate 2-substituted-4-chloropyrimidine can be isolated by extraction or precipitation, or used directly in the next step.
-
-
Second Nucleophilic Substitution:
-
To the solution containing the 2-substituted-4-chloropyrimidine intermediate, add the second amine nucleophile (1.0-1.5 eq).
-
The reaction may require heating to a higher temperature (e.g., 80-150 °C), sometimes in a microwave reactor, to drive the second substitution to completion.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation, crystallization, or column chromatography.
-
Protocol 2: Synthesis of 4-Arylpyrimidine Derivatives via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol outlines the coupling of a this compound derivative with an arylboronic acid.
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., P(t-Bu)₃) (0.1-0.2 eq), and a base such as K₂CO₃, Cs₂CO₃, or KF (2.0-3.0 eq).[5][6]
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water.[7][8]
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrimidine derivative.[7]
-
Data Presentation: Inhibitory Activity of this compound-Derived Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of representative kinase inhibitors synthesized using this compound-based scaffolds.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | MSK1 (CTKD) | 200 | [9] |
| 11j | Aurora A | 7.1 | [10] |
| Compound 8 | EGFR-L858R/T790M | 6.4 | [11] |
| Compound 14 | PI3K | More potent than ZSTK474 | [12] |
| Compound 20 | PI3K | More potent than ZSTK474 | [12] |
| Compound 4e | EGFRT790M/L858R | 12.04 | [13] |
| Compound 4s | EGFRT790M/L858R | 28.79 | [13] |
| Compound 55 | VEGFR-2 | 35 | [14] |
| Compound 61 | VEGFR-2 | 43 | [14] |
Table 1: IC50 values of various kinase inhibitors derived from this compound scaffolds.
| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 11j | U937 (human leukemia) | 0.0122 | [10] |
| Compound 8 | H1975 (NSCLC) | 0.170 | [11] |
| Compound 4e | A431 / NCI-H1975 | 0.55 / Not Specified | [13] |
| Compound 4s | A431 / NCI-H1975 | 0.47 / Not Specified | [13] |
| Compound 55 | A549 / HCT116 | 2.67 / 10.87 | [14] |
| Compound 61 | A549 / HCT116 | 2.71 / 12.17 | [14] |
Table 2: Antiproliferative activity of selected this compound-derived kinase inhibitors in cancer cell lines.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Experimental Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[15]
-
-
Kinase Reaction:
-
In a white, opaque 96- or 384-well plate, add the diluted compound or vehicle control (DMSO in assay buffer).
-
Add a mixture of the purified kinase and its specific peptide substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 30-60 minutes).[2][15]
-
-
Detection:
-
Terminate the kinase reaction and detect the remaining ATP by adding a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15]
-
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway targeted by this compound-based inhibitors.
Caption: Role of Aurora kinases in mitosis and inhibition by this compound derivatives.
Experimental Workflows
Caption: General workflow for the synthesis of kinase inhibitors from 4-chloropyrimidines.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro kinase assay [protocols.io]
- 4. Design, Synthesis, and Evaluation of Ribose-Modified Anilinopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-chloropyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation has been demonstrated to significantly reduce reaction times, improve product yields, and often enhance product purity compared to conventional heating methods.[1] The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active compounds, including antiviral and anticancer agents.[2][3] The this compound core is a versatile building block, enabling further functionalization through various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. Microwave-assisted synthesis offers a rapid and efficient alternative to traditional thermal methods for preparing these important intermediates.[4] The high heating efficiency of microwave irradiation can lead to dramatic rate enhancements, often reducing reaction times from hours to minutes.[4]
This application note details two primary microwave-assisted synthetic strategies for the derivatization of 4-chloropyrimidines:
-
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-amino-4-(substituted amine)pyrimidine derivatives from 2-amino-4-chloropyrimidine.
-
Suzuki Cross-Coupling: Regioselective synthesis of 4-aryl/heteroaryl-2-chloropyrimidines from 2,4-dichloropyrimidine.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives via microwave irradiation.
Table 1: Microwave-Assisted Synthesis of 2-amino-4-(substituted amine)pyrimidine Derivatives
| Entry | Starting Material | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Ref. |
| 1 | 2-amino-4-chloropyrimidine | 4-methyl piperazine | Propanol | 120-140 | 15-30 | N/A | [2] |
| 2 | 2-amino-4-chloropyrimidine | Bromophenyl piperazine | Propanol | 120-140 | 15-30 | N/A | [2] |
*Yields were not explicitly stated in the referenced abstract, but the compounds were successfully synthesized and characterized.
Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Boronic Acids
| Entry | Boronic Acid | Product | Temperature (°C) | Time (min) | Yield (%) | Ref. |
| 1 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 100 | 20 | 77 | [5] |
| 2 | 3-Nitrophenylboronic acid | 2-chloro-4-(3-nitrophenyl)pyrimidine | 100 | 20 | 79 | [5] |
| 3 | 3-Formylphenylboronic acid | 3-(2-chloropyrimidin-4-yl)benzaldehyde | 100 | 20 | 70 | [5] |
| 4 | Furan-3-ylboronic acid | 2-chloro-4-(furan-3-yl)pyrimidine | 100 | 20 | 66 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-amino-4-(substituted amine)pyrimidine Derivatives[2]
This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the C4 position of 2-amino-4-chloropyrimidine with various substituted amines.
Materials:
-
2-amino-4-chloropyrimidine (2 mmol)
-
Substituted amine (2 mmol)
-
Anhydrous propanol (1 mL)
-
Triethylamine (200 µL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Microwave reactor (e.g., CEM Discover)
-
Microwave reaction vial
Procedure:
-
Place 2 mmol of 2-amino-4-chloropyrimidine into a microwave reaction vial.
-
Add 1 mL of anhydrous propanol and stir the mixture at room temperature.
-
Add 2 mmol of the desired substituted amine to the reaction vial.
-
Add 200 µL of triethylamine to the stirring mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 120–140 °C for 15–30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[6]
This protocol outlines the regioselective Suzuki coupling of 2,4-dichloropyrimidine with various aryl and heteroaryl boronic acids at the C4 position.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol, 75 mg)
-
Aryl/heteroaryl boronic acid (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)
-
Solvent mixture (e.g., THF/H₂O or 1,4-dioxane/H₂O, total volume 6 mL)
-
Argon gas supply
-
Microwave reactor
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (75 mg, 0.5 mmol).
-
Add the desired aryl or heteroaryl boronic acid (0.5 mmol).
-
Add potassium carbonate (207 mg, 1.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%).
-
Add 6 mL of the chosen solvent mixture (e.g., 1,4-dioxane/H₂O).
-
Displace the air in the vial with argon and seal the vessel.
-
Place the vial in the microwave reactor and stir the reaction mixture at 100 °C for 15-20 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure C4-substituted pyrimidine product.
Visualizations
The following diagrams illustrate the experimental workflows for the described microwave-assisted syntheses.
Caption: Workflow for SNAr of 2-amino-4-chloropyrimidine.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions involving 4-chloropyrimidine. The pyrimidine scaffold is a crucial heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The functionalization of this core structure through modern cross-coupling techniques is therefore of significant interest to the drug discovery and development community.
This document details methodologies for several widely utilized palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. For each reaction, a summary of typical conditions, a detailed experimental protocol, and a visualization of the workflow or catalytic cycle are provided. The quantitative data presented is summarized from literature examples on this compound or closely related substrates to offer a practical starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] For a substrate like this compound, which is less reactive than its bromo or iodo counterparts, the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands is often necessary to achieve high yields.[1]
Quantitative Data for Suzuki-Miyaura Coupling of Chloro-pyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 95 | Adapted from[1] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 120 (MW) | 0.25 | 92 | Adapted from[1] |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 88 | [2][3] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 93 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a substituted this compound with an arylboronic acid.[1]
Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
XPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the this compound derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Introduction of a Pyrimidine Moiety using 4-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-chloropyrimidine as a versatile building block for the introduction of the pyrimidine moiety in the synthesis of diverse molecular structures. The pyrimidine scaffold is a privileged core in medicinal chemistry, appearing in numerous FDA-approved drugs, and its functionalization is key to modulating pharmacological properties.[1] Nucleophilic aromatic substitution (SNAr) on this compound is a powerful and widely employed method for this purpose.[1]
Reaction Mechanism and Principles
The introduction of a pyrimidine moiety using this compound predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing chloro-substituent, making the C4 position susceptible to nucleophilic attack.[1]
The reaction mechanism is a two-step addition-elimination process. First, the nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic adduct known as a Meisenheimer intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the 4-substituted pyrimidine product.[1]
Factors that influence the reactivity of this compound include:
-
Nucleophile: The strength and nature of the nucleophile are critical. Generally, more nucleophilic species react faster.
-
Solvent: Polar aprotic solvents like DMF and DMSO are commonly used. In some cases, polar protic solvents such as water and alcohols can also be effective.[2]
-
Temperature: Higher temperatures or microwave irradiation are often employed to increase the reaction rate, especially for less reactive nucleophiles.[1]
-
Substituents on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring can enhance the rate of SNAr, while electron-donating groups can decrease it.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile combination.
Protocol 1: Substitution with Amine Nucleophiles (Amination)
This protocol outlines the reaction of 4-chloropyrimidines with primary and secondary amines to yield 4-aminopyrimidine derivatives.
Materials:
-
This compound derivative
-
Amine nucleophile (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., Ethanol, 2-Propanol, DMF, Water)[1]
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) or an acid catalyst (e.g., HCl) for certain anilines.[3]
-
Reaction vessel (round-bottom flask or microwave vial)
-
Standard work-up and purification reagents and equipment
Procedure (Conventional Heating):
-
To a solution of the this compound derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.[1]
Procedure (Microwave Irradiation):
-
In a microwave reaction vial, combine the this compound derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 15-30 minutes).
-
After cooling, work up and purify the product as described in the conventional heating method.
Data Summary: Amination of 4-Chloropyrimidines
| Entry | This compound Derivative | Amine Nucleophile | Solvent | Base/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl (0.1 equiv.) | 80 | 6 h | 91 | |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Fluoroaniline | Water | HCl (0.1 equiv.) | 80 | 3 h | 94 | |
| 3 | 2-Amino-4-chloropyrimidine | 4-Methylpiperazine | Propanol | Triethylamine | 120-140 (MW) | 15-30 min | 54 | |
| 4 | 2,4-dichloro-6,7-dimethoxyquinazoline | 3-chloro-4-fluoroaniline | Acetic Acid | - | 55 | 2 h | 65 | [4] |
Protocol 2: Substitution with Thiol Nucleophiles
This protocol describes the reaction of 4-chloropyrimidines with thiols to form 4-(alkyl/arylthio)pyrimidines.
Materials:
-
This compound derivative
-
Thiol nucleophile (e.g., thiophenol, alkyl thiol)
-
Solvent (e.g., Ethanol, DMF, DMSO)
-
Base (e.g., Sodium hydroxide (NaOH), Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃))
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.[1]
-
Add the this compound derivative (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 hours).[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Summary: Thiolation of 4-Chloropyrimidines Note: Detailed yield information for a broad range of thiol substitutions on simple 4-chloropyrimidines is less commonly reported in initial literature searches. The provided conditions are illustrative.
| Entry | This compound Derivative | Thiol Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| 1 | This compound | Thiophenol | Ethanol | NaOEt | RT - 80 | 1-12 h | Moderate to High |
| 2 | 2-Amino-4-chloropyrimidine | Ethanethiol | DMF | K₂CO₃ | RT | 2-8 h | Moderate to High |
Protocol 3: Substitution with Alcohol/Alkoxide Nucleophiles
This protocol details the synthesis of 4-alkoxypyrimidines from 4-chloropyrimidines and alcohols.
Materials:
-
This compound derivative
-
Alcohol nucleophile (e.g., methanol, ethanol, longer-chain alcohols)
-
Solvent (the alcohol can serve as the solvent, or a co-solvent like DMSO can be used)[5]
-
Base (e.g., Sodium hydride (NaH), Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))[5]
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.[1]
-
Add the this compound derivative (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).[1]
-
Monitor the reaction's progress.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product as previously described.
Data Summary: Alkoxylation of 4-Chloropyrimidines
| Entry | This compound Derivative | Alcohol Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 4-Chloropyridine hydrochloride | Nonanol | DMSO | NaOH | 80 | 16 h | 75-80 | [5] |
| 2 | 4-Chloropyridine | Propanol | Propanol | K₂CO₃/Zn(NO₃)₂·6H₂O | 75 | 24 h | 84 | [5] |
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on this compound and a typical experimental workflow.
Caption: General mechanism of SNAr on this compound.
Caption: General experimental workflow for nucleophilic substitution.
Application in Drug Discovery: Kinase Inhibitors
The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The introduction of various substituents on the pyrimidine ring allows for the fine-tuning of binding affinity and selectivity for the target kinase.
Gefitinib (Iressa®): An EGFR Inhibitor
Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the nucleophilic aromatic substitution of an aniline derivative onto a 4-chloroquinazoline core, a heterocyclic system closely related to pyrimidine.[4][6]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Imatinib (Gleevec®): A BCR-ABL Inhibitor
Imatinib is another prominent kinase inhibitor that contains a pyrimidine moiety and is used to treat chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein. While its synthesis may involve different strategies, it highlights the importance of the pyrimidine scaffold in targeting oncogenic signaling pathways.[7][8]
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of the pyrimidine moiety into a wide range of organic molecules. The nucleophilic aromatic substitution reaction provides a robust and adaptable method for the synthesis of 4-substituted pyrimidines. The protocols and data presented herein serve as a foundational guide for researchers in the synthesis of novel compounds for drug discovery and other applications. The significance of the pyrimidine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the importance of mastering these synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
Applications of 4-Chloropyrimidine in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloropyrimidine and its derivatives are pivotal intermediates in the synthesis of a wide array of agrochemicals, including fungicides, herbicides, and insecticides. The reactivity of the chlorine atom at the C4 position of the pyrimidine ring allows for facile nucleophilic substitution, making it a versatile building block for creating diverse and potent active ingredients. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of various agrochemicals.
I. Fungicide Synthesis and Applications
Pyrimidine-based fungicides are a significant class of agrochemicals used to control a broad spectrum of fungal pathogens. Many of these compounds function by inhibiting crucial fungal metabolic pathways.
Mode of Action: Inhibition of NADH-Ubiquinone Oxidoreductase (Complex I)
Several pyrimidine-derived fungicides exert their effect by inhibiting the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase). This disruption of cellular respiration leads to a severe energy deficit within the fungal cells, ultimately causing cell death.
Caption: Inhibition of Complex I by pyrimidine fungicides.
Synthesis Protocol: Pyrimidine Amine Containing Isothiazole Coumarins[1]
This protocol describes the synthesis of coumarin pyrimidine amine derivatives, which have shown notable fungicidal activity.
Step 1: Synthesis of Intermediate 3
-
Reaction: A mixture of compound 2 (prepared from compound 1 and tert-butyl-2-bromoethyl carbamate), and trifluoroacetic acid in dichloromethane is stirred at room temperature overnight.
-
Work-up: The crude product is used directly in the next step without further purification.
Step 2: Synthesis of Target Compounds (4a-4j)
-
Reaction: To a 50 mL flask, add Intermediate 3 (0.61 mmol), the desired substituted this compound (0.58 mmol), and potassium carbonate (1.74 mmol).
-
Add 10 mL of DMF and stir the reaction mixture at 60 °C for 7–8 hours.
-
Work-up: After cooling to room temperature, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash sequentially with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic phase, concentrate under reduced pressure, and purify the residue to obtain the final product.
| Compound | Yield (%) | Target Fungi | EC50 (µg/mL) |
| 4b | - | Rhizoctonia solani | 11.3[1] |
| 4d | - | Rhizoctonia solani | 13.7[1] |
| Diflumetorim (Control) | - | Rhizoctonia solani | 19.8[1] |
Table 1. Fungicidal activity of synthesized pyrimidine amine-containing isothiazole coumarins against Rhizoctonia solani.
Synthesis Protocol: Pyrimidine Derivatives Containing an Amide Moiety[2][3][4]
This class of compounds has demonstrated significant antifungal activity against various plant pathogens.
Step 1: Synthesis of Intermediate 4
-
Reaction: A mixture of an appropriate aminophenol, a this compound derivative, and a base (e.g., potassium carbonate) in a solvent like DMF is heated.
-
Work-up: The reaction mixture is cooled, poured into water, and the precipitated solid is filtered, washed, and dried.
Step 2: Synthesis of Target Compounds (5a-5q)
-
Reaction: To a solution of intermediate 4 (0.02 mol) and a substituted aromatic acid (0.02 mol) in dichloromethane (10 mL), add dimethylaminopyridine (0.0002 mol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.03 mol).
-
Stir the reaction at room temperature for 8–10 hours.
-
Work-up: The solvent is removed under vacuum, and the crude product is recrystallized from ethanol.
| Compound | Yield (%) | Target Fungi | Inhibition at 50 µg/mL (%) | EC50 (µg/mL) |
| 5f | - | Phomopsis sp. | 100.0[2] | 15.1[2] |
| 5o | - | Phomopsis sp. | 100.0[2] | 10.5[2] |
| 5p | - | Phomopsis sp. | 93.4[2] | 19.6[2] |
| Pyrimethanil (Control) | - | Phomopsis sp. | 85.1[2] | 32.1[2] |
Table 2. Antifungal activity of synthesized pyrimidine derivatives containing an amide moiety against Phomopsis sp.[2]
II. Herbicide Synthesis and Applications
Herbicides based on the pyrimidine scaffold are widely used for weed control in various crops. They often target enzymes essential for plant growth and development.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
A major class of pyrimidine herbicides, the sulfonylureas, function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a deficiency of these essential amino acids, ultimately causing plant death.
Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine herbicides.
Mode of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A newer class of pyrimidine-based herbicides inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of DNA and RNA. By blocking DHODH, these herbicides disrupt nucleotide synthesis, leading to cessation of cell division and plant growth.
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by pyrimidine herbicides.
Synthesis Protocol: 4-(1H-pyrazol-1-yl)pyrimidine Derivatives[5]
This protocol outlines the synthesis of pyrazolylpyrimidine derivatives, which have shown promising herbicidal activities.
-
Reaction: A mixture of a 4,6-disubstituted pyrimidine (e.g., 4,6-dichloropyrimidine), a substituted pyrazole, and a base (e.g., potassium carbonate) in a solvent such as DMF is heated.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired 4-(1H-pyrazol-1-yl)pyrimidine derivative.
| Compound | Target Weed | Activity | IC50 (mg L⁻¹) |
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | Root Growth Inhibition | 1.90[3] |
| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | Chlorophyll Level Inhibition | 3.14[3] |
Table 3. Herbicidal activity of synthesized 4-(1H-pyrazol-1-yl)pyrimidine derivatives.[3]
III. Insecticide Synthesis and Applications
Pyrimidine-containing insecticides are effective against a range of insect pests. Their mode of action often involves targeting the insect's nervous system.
Synthesis Protocol: Spiro Pyrimidine Derivatives[6][7]
This protocol describes the synthesis of spiro pyrimidine derivatives with insecticidal activity against mosquito larvae.
-
Reaction: Spiro pyrimidine aminonitrile is used as a key starting material and is reacted with various carbon electrophiles and nitrogen nucleophiles. Green synthesis methodologies such as microwave irradiation and sonication can be employed.
-
Work-up and Purification: The reaction mixture is processed according to standard procedures, and the final products are purified, often by recrystallization or chromatography.
| Compound | Target Insect | LC50 (µg/mL) |
| Compound 2 | Culex pipiens larvae | 21.73[4][5] |
| Compound 3 | Culex pipiens larvae | 12.43[4][5] |
| Compound 4 | Culex pipiens larvae | 16.29[4][5] |
Table 4. Insecticidal activity of synthesized spiro pyrimidine derivatives against Culex pipiens larvae.[4][5]
Synthesis Protocol: Pyrimidothienotetrahydroisoquinolines[8]
These compounds have shown toxicity against aphids.
-
Synthesis: The target compounds are synthesized from appropriate starting materials according to literature procedures.
-
Purification: The synthesized compounds are purified to a high degree, with their structures confirmed by spectroscopic analyses.
| Compound | Target Insect | LC50 (ppm) |
| Compound 2 | Aphis craccivora (nymphs) | 0.153[6] |
| Compound 4 (8-chloropyrimidine derivative) | Aphis craccivora (nymphs) | 0.023[6] |
| Compound 6 | Aphis craccivora (nymphs) | 0.187[6] |
| Acetamiprid (Control) | Aphis craccivora (nymphs) | 0.045[6] |
Table 5. Insecticidal activity of synthesized pyrimidothienotetrahydroisoquinolines against Aphis craccivora nymphs.[6]
IV. Experimental Workflows
General Workflow for Agrochemical Synthesis from this compound
Caption: General workflow for synthesizing agrochemicals from this compound.
General Protocol for In Vitro Antifungal Bioassay (Poison Plate Technique)[2][3][9]
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Media Preparation: Add the appropriate volume of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration. Pour the mixture into Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.
-
Data Collection: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate containing only the solvent.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compound is used, and the resulting data is analyzed using probit analysis or other suitable statistical methods.[7]
General Protocol for Insecticidal Bioassay (e.g., Leaf Dip Method)[11]
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in water, usually with a small amount of surfactant to ensure even coating.
-
Leaf Treatment: Dip leaves of a suitable host plant into the test solutions for a set amount of time. Allow the leaves to air dry.
-
Insect Exposure: Place the treated leaves in a container with the target insects.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours).
-
LC50 Calculation: Use the mortality data to calculate the lethal concentration required to kill 50% of the insect population (LC50), typically using probit analysis.[8][9][10][11]
General Protocol for Herbicidal Bioassay (e.g., Seed Germination/Root Growth)[16][17]
-
Preparation of Test Solutions: Prepare different concentrations of the test compounds in a suitable solvent or aqueous solution.
-
Treatment: Apply the test solutions to a filter paper in a petri dish.
-
Seed Placement: Place a known number of seeds of the target weed species on the treated filter paper.
-
Incubation: Incubate the petri dishes under controlled conditions (light, temperature) to allow for germination and growth.
-
Assessment: After a set period, measure the percentage of seed germination, root length, and/or shoot length.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of germination or growth (IC50) compared to an untreated control.
References
- 1. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. environmentandecology.com [environmentandecology.com]
- 10. concentration lc50 values: Topics by Science.gov [science.gov]
- 11. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
The Versatility of 4-Chloropyrimidine in Heterocyclic Chemistry: A Workhorse for Drug Discovery
For Immediate Release
[City, State] – [Date] – 4-Chloropyrimidine has emerged as a cornerstone in the field of heterocyclic chemistry, serving as a highly versatile building block for the synthesis of a diverse array of complex molecules. Its unique electronic properties and reactivity make it an indispensable tool for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the role of this compound, its key reactions, and experimental protocols, highlighting its significance in the creation of novel therapeutic agents.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules, and this compound provides a readily accessible handle for such modifications. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C4 position highly susceptible to nucleophilic attack, facilitating a range of chemical transformations.[1]
Key Reactions and Applications
The reactivity of this compound is dominated by two main classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.[1] These reactions allow for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of large and diverse compound libraries for drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most common reaction involving this compound. The chlorine atom at the C4 position acts as an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols.[1] This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is a key factor in the high reactivity of the 4-position compared to other positions on the pyrimidine ring.[2]
Table 1: Representative Yields for SNAr Reactions of this compound Derivatives
| Nucleophile | Product | Yield (%) | Reference |
| Primary/Secondary Amines | 4-Aminopyrimidines | Varies | |
| Thiols | 4-(Alkyl/Arylthio)pyrimidines | Varies | |
| Alcohols (as alkoxides) | 4-Alkoxypyrimidines | Varies | |
| Aryl Sulfonamides | Trichloropyrimidine tagged sulfonamides | Good to High | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have further expanded the synthetic utility of this compound. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and diverse amino substituents.
The Suzuki-Miyaura coupling of 4-chloropyrimidines with arylboronic acids is an efficient method for the synthesis of biaryl compounds.[4][5] This reaction is crucial for creating molecules with extended aromatic systems, which are often found in kinase inhibitors and other targeted therapies.
The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-aryl amines, a common motif in pharmacologically active compounds.[6] This reaction offers a milder alternative to traditional methods and has a broad substrate scope.
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ | K₃PO₄ | Dioxane | 60-80 | [7] |
| Suzuki-Miyaura (solid-supported) | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | [4] |
| Buchwald-Hartwig Amination | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | [8] |
| Buchwald-Hartwig Amination (aliphatic amines) | Pd catalyst | LiHMDS | THF | Not specified | [9] |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in synthesis. Below are representative protocols for key reactions.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: To synthesize 4-aminopyrimidine derivatives from this compound.
Materials:
-
This compound derivative (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Base (e.g., DIPEA, K₂CO₃, 1.5-2.0 equiv.)
-
Solvent (e.g., ethanol, DMF, DMSO)
-
Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)
-
Stirring apparatus
-
Heating apparatus (oil bath or microwave reactor)
Procedure:
-
In a suitable reaction vessel, combine the this compound derivative, the amine nucleophile, the base, and the chosen solvent.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 1-24 hours). For microwave-assisted reactions, seal the vial and heat in the microwave reactor.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 4-aminopyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-arylpyrimidine derivatives from this compound.
Materials:
-
This compound derivative (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv. in aqueous solution)
-
Solvent (e.g., dioxane, THF, toluene)
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Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In a reaction vessel, combine the this compound derivative, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Degas the solvent and add it to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-arylpyrimidine.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 4-(N-arylamino)pyrimidine derivatives from this compound.
Materials:
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This compound derivative (1.0 equiv.)
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Amine (1.2 equiv.)
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Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
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Phosphine ligand (e.g., BINAP, Xantphos, 1-5 mol%)
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Base (e.g., Cs₂CO₃, NaOtBu, 1.4 equiv.)
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Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
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Inert atmosphere apparatus
Procedure:
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To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the this compound derivative and the amine.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.
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Purify the residue by column chromatography to afford the desired product.
Logical and Experimental Workflows
The strategic use of this compound in synthetic campaigns can be visualized through logical workflow diagrams.
Caption: Synthetic pathways from this compound.
Role in Drug Discovery Signaling Pathways
Derivatives of this compound are prominent in the development of kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often function by competing with ATP for the binding site of the kinase enzyme, thereby inhibiting its activity and disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: Inhibition of kinase signaling by a this compound derivative.
Conclusion
This compound is a powerful and versatile reagent in heterocyclic chemistry with profound implications for drug discovery and development. Its predictable reactivity in SNAr and palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a vast chemical space. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the synthetic potential of this important building block in their pursuit of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 4-Chloropyrimidine Substitution Reactions
Welcome to the technical support center for 4-chloropyrimidine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-position of the pyrimidine ring so reactive in nucleophilic aromatic substitution (SNAr) reactions?
The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two highly electronegative nitrogen atoms at positions 1 and 3.[1] These atoms exert strong electron-withdrawing effects, significantly reducing the electron density at the ring carbons, particularly at the C2, C4, and C6 positions.[1] This inherent electrophilicity makes the ring highly susceptible to nucleophilic attack. The chlorine atom at the C4 position is an excellent leaving group, facilitating the SNAr mechanism.[1] Generally, 4-chloropyrimidines are more reactive than their 2-chloropyrimidine counterparts because the negative charge of the intermediate Meisenheimer complex can be more effectively delocalized onto both nitrogen atoms.[2]
Q2: What are the most common side reactions that can lower the yield of my this compound substitution?
The most common side reactions include:
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Hydrolysis/Solvolysis: If your solvent is nucleophilic (e.g., water, methanol, ethanol), it can compete with your intended nucleophile, leading to the formation of undesired 4-hydroxypyrimidines or 4-alkoxypyrimidines.[3][4] This is exacerbated by high temperatures or high concentrations of acid/base.[3][5]
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Di-substitution: If you are working with a di- or poly-chlorinated pyrimidine, substitution can occur at multiple sites. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[3]
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Ring Degradation: Under very harsh basic conditions or at excessively high temperatures, the pyrimidine ring itself can degrade.[3]
Q3: How do I choose the right solvent and base for my reaction?
The choice is highly dependent on your nucleophile:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally recommended as they effectively solvate the nucleophile and facilitate the SNAr reaction.[3] For certain amine substitutions, water under mildly acidic conditions can be a surprisingly effective and green solvent.[4][5]
-
Base:
-
For amine nucleophiles , a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to quench the HCl generated during the reaction.[3]
-
For alcohol nucleophiles , a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to deprotonate the alcohol, forming the much more nucleophilic alkoxide.[3]
-
For thiol nucleophiles , bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to generate the thiolate anion.
-
Q4: Can microwave heating be used to improve my reaction?
Yes, microwave-assisted synthesis can be a highly effective method for accelerating these reactions. It often leads to significantly shorter reaction times and can improve yields compared to conventional heating.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
If you are experiencing poor conversion of your this compound starting material, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low yield issues.
Problem 2: Formation of an Impurity with Mass Corresponding to the Hydrolyzed Starting Material
This indicates that your this compound is reacting with water instead of your nucleophile.
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Cause: Presence of water in the reaction mixture (e.g., wet solvent, reagents, or exposure to atmospheric moisture).[3] Nucleophilic solvents (water, alcohols) can also be the cause, a side reaction known as solvolysis.[3][4]
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.[3][6]
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Solvent Choice: Switch to a non-nucleophilic, polar aprotic solvent such as THF, DMF, or DMSO.[3]
-
Acid Concentration (if applicable): If using acid catalysis in an aqueous medium, keep the acid concentration low (e.g., 0.1 equivalents) as higher concentrations can promote hydrolysis.[4][5]
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Data Summary: Reaction Conditions
The following table summarizes reaction conditions for the substitution of various 4-chloropyrimidines with amine nucleophiles, providing a baseline for optimization.
| Entry | This compound Derivative | Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| 1 | 2-Amino-4-chloropyrimidine | 4-Methylpiperazine | Propanol | Triethylamine | 120-140 (MW) | 15-30 min | 54 |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl (0.1 equiv.) | 80 | 6 h | 91 |
| 3 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Fluoroaniline | Water | HCl (0.1 equiv.) | 80 | 3 h | 94 |
| 4 | 2-Chloro-4,6-dimethylpyrimidine | Aniline | Ethanol | - | 160 (MW) | 10 min | High |
Key Experimental Protocols
The following are generalized protocols. Note: These must be optimized for specific substrates and nucleophiles. Always monitor reaction progress by TLC or LC-MS.
Protocol 1: Substitution with an Amine Nucleophile
This protocol details the reaction of a this compound with a primary or secondary amine.
Caption: General experimental workflow for amination.
Detailed Steps:
-
To a solution of the this compound derivative (1.0 equiv.) in a suitable solvent (e.g., propanol, DMF), add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base like DIPEA (1.5-2.0 equiv.).
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Protocol 2: Substitution with a Thiol Nucleophile
This protocol describes the synthesis of 4-(alkyl/arylthio)pyrimidines.
Detailed Steps:
-
Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of a base (1.1 equiv., e.g., NaOH, K2CO3) in the chosen solvent (e.g., Ethanol, DMF) at room temperature.
-
Add the this compound derivative (1.0 equiv.) to the thiolate solution.
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Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Substitution with an Alcohol/Alkoxide Nucleophile
This protocol describes the synthesis of 4-alkoxypyrimidines.
Detailed Steps:
-
Generate the alkoxide in situ by carefully adding a strong base (1.1 equiv., e.g., NaH) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.
-
Add the this compound derivative (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
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Extract the product with a suitable organic solvent, then dry, concentrate, and purify the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. carbodiimide.com [carbodiimide.com]
Technical Support Center: 4-Chloropyrimidine Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 4-chloropyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-chloropyrimidines?
A1: The most prevalent methods involve the chlorination of a corresponding hydroxypyrimidine precursor, such as a pyrimidin-4-one or a dihydroxypyrimidine.[1] The key transformation is the conversion of a hydroxyl group (or its tautomeric keto form) into a chlorine atom using a chlorinating agent. Common starting materials include barbituric acid or 4,6-dihydroxypyrimidine.[2][3]
Q2: Which chlorinating agents are typically used, and how do they compare?
A2: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[4][5] It is often used in excess and can serve as both the reagent and the solvent.[5][6] Other agents include:
-
Phosphorus pentachloride (PCl₅): Often used in conjunction with POCl₃ to convert polymeric phosphorus byproducts back into POCl₃, which can simplify workup.[3][7]
-
Thionyl chloride (SOCl₂): Another effective chlorinating agent.[4]
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Triphosgene: A solid, safer alternative to phosgene gas that can also be used for chlorination.[4]
The choice of agent can depend on the scale of the reaction, safety considerations, and the specific substrate.[4] For large-scale synthesis, minimizing the excess of POCl₃ is often a goal for economic, environmental, and safety reasons.[6]
Q3: Why is a tertiary amine base often added during chlorination with POCl₃?
A3: Tertiary amines, such as N,N-dimethylaniline, N,N-diethylaniline, or pyridine, are frequently added as catalysts or acid binders.[2][6][7] They can help to improve yields and control the reaction, minimizing the formation of certain byproducts.[4][7]
Q4: What are the key safety precautions for this synthesis?
A4: The reagents used in this synthesis are hazardous and require careful handling.
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All work should be conducted in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Quenching: The quenching of excess chlorinating agent is highly exothermic and potentially hazardous. The reaction mixture should be cooled and added slowly to ice water or a mixture of ice and a suitable solvent with vigorous stirring.[4][8]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q5: My reaction yield is low. What are the possible causes and solutions?
A5: Low yields can result from several factors. The following troubleshooting logic can help identify the cause.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study on clean synthesis process of 4,6-dichloropyrimidine [finechemicals.com.cn]
- 3. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Purification of 4-Chloropyrimidine Derivatives by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 4-chloropyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for the purification of this compound derivatives?
A1: The most frequently used stationary phase for column chromatography of this compound derivatives is silica gel.[1] Alumina (available in acidic, basic, or neutral forms) can be a suitable alternative, depending on the stability of your specific compound. For reversed-phase chromatography applications, C8 and C18 bonded silica are typically employed.[1]
Q2: How do I select an appropriate mobile phase for purifying my this compound derivative?
A2: Mobile phase selection is crucial and is best optimized using Thin-Layer Chromatography (TLC) first.[1][2] For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1][2] The polarity of the eluent is gradually increased to achieve the desired separation. For very polar or basic this compound derivatives, a mobile phase containing methanol or even a small percentage of ammonium hydroxide in methanol can be effective.[3][4]
Q3: What is the ideal Rf value to aim for on a TLC plate for good separation in column chromatography?
A3: For effective separation in flash column chromatography, your target compound should have a Retention Factor (Rf) value between 0.2 and 0.4 in the chosen solvent system on a TLC plate.[5] This range generally provides a good balance between resolution and the time required for elution.[1]
Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do to prevent this?
A4: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel with a solvent system containing 1-3% triethylamine to neutralize its acidity before packing the column.[6]
-
Use an alternative stationary phase: Consider using less acidic stationary phases like neutral alumina or Florisil®.
-
Minimize contact time: Run the column as quickly as possible to reduce the time your compound spends on the stationary phase.
Q5: My compound is not soluble in the mobile phase I've selected. How should I load it onto the column?
A5: If your compound has poor solubility in the eluent, you can use a technique called "dry loading".[5] Dissolve your crude sample in a suitable solvent in which it is soluble, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.
Problem 1: Poor Separation of Compounds
Your compound and impurities are eluting together or with significant overlap.
Troubleshooting Workflow for Poor Separation
References
Technical Support Center: Managing 4-Chloropyrimidine Stability During Experimental Workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 4-chloropyrimidine during experimental workup. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules; however, its susceptibility to hydrolysis can impact reaction yields and purity. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a more polar byproduct (pyrimidin-4-one) | Hydrolysis of this compound during aqueous workup. | - Minimize contact time with aqueous solutions. - Use cold (0-5 °C) aqueous solutions for washing. - Ensure the aqueous phase is neutral or slightly acidic; avoid basic conditions. - Promptly extract the product into an organic solvent. |
| Inconsistent reaction yields between batches | Variable levels of hydrolysis due to differences in workup time, temperature, or pH. | - Standardize the workup protocol with defined times, temperatures, and pH ranges for all aqueous washes. - Use buffered aqueous solutions to maintain a consistent pH. |
| Formation of an insoluble precipitate during aqueous quench | The product or starting material may have low solubility in the quench solution. | - Consider a non-aqueous workup if possible. - If an aqueous quench is necessary, use a larger volume of quenching solution or a co-solvent to improve solubility. |
| Difficulty in separating the organic and aqueous layers | Formation of an emulsion. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most susceptible to hydrolysis?
A1: this compound is most susceptible to hydrolysis under both acidic and basic aqueous conditions.[1] The rate of hydrolysis is also significantly accelerated by increased temperatures. For optimal stability during workup, it is recommended to maintain neutral or slightly acidic conditions and to keep the temperature low (e.g., 0-5 °C).
Q2: What is the primary product of this compound hydrolysis?
A2: The primary hydrolysis product of this compound is pyrimidin-4-one. The chlorine atom at the 4-position is a good leaving group and is displaced by a hydroxyl group from water.
Q3: What are the best practices for quenching a reaction containing this compound?
A3: When quenching a reaction, it is crucial to control the temperature and pH. A rapid quench with a cold, dilute, and neutral or slightly acidic aqueous solution is recommended. Avoid using strong bases for quenching, as this will promote hydrolysis. If the reaction is conducted under basic conditions, it should be neutralized with a mild acid (e.g., dilute HCl or acetic acid) before or during the aqueous quench.
Q4: Which organic solvents are suitable for extracting this compound from an aqueous solution?
A4: Common organic solvents such as ethyl acetate, dichloromethane, and chloroform can be used for extraction. The choice of solvent will depend on the solubility of the desired product. It is important to perform multiple extractions with smaller volumes of solvent to ensure efficient recovery of the product.
Q5: How can I effectively remove water from the organic extract without promoting hydrolysis?
A5: After separating the organic layer, it should be dried over an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After adding the drying agent, the mixture should be swirled and allowed to stand for a sufficient time to remove all traces of water. The drying agent should then be removed by filtration before concentrating the organic solvent.
Quantitative Data on Hydrolysis (Illustrative)
| Condition | pH | Temperature (°C) | Relative Rate of Hydrolysis |
| Mildly Acidic | 4 | 25 | Low |
| Neutral | 7 | 25 | Very Low |
| Mildly Basic | 9 | 25 | Moderate |
| Neutral | 7 | 50 | Moderate |
| Mildly Basic | 9 | 50 | High |
Note: This data is illustrative and intended to demonstrate the qualitative impact of pH and temperature on the hydrolysis of this compound.
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Mixture Containing this compound
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with three portions of cold ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with one portion of cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic) and one portion of cold brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature to obtain the crude product.
Protocol 2: Workup for a Suzuki Coupling Reaction of this compound
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Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and other solids.
-
Washing: Transfer the filtrate to a separatory funnel and wash with two portions of water and one portion of brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate the organic solvent under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloropyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloropyrimidine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to facilitate successful synthetic outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution on this compound and provides systematic steps for troubleshooting.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Weak Nucleophile: The attacking species may not be sufficiently nucleophilic.[1] | • Increase the nucleophilicity. For instance, when using an alcohol, convert it to the corresponding alkoxide first.[1] |
| b. Inappropriate Solvent: The solvent may not effectively solvate the nucleophile or facilitate the reaction.[1] | • Use a polar aprotic solvent such as DMF, DMSO, or THF to enhance the reaction rate.[1] | |
| c. Unsuitable or Weak Base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl generated during the reaction.[1] | • For amine nucleophiles, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] For alcohol or thiol nucleophiles, stronger bases like sodium hydride (NaH), sodium hydroxide (NaOH), or sodium metal may be necessary to generate the nucleophile in situ. | |
| d. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.[1] | • Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to improve yields and shorten reaction times.[1] | |
| e. Poor Leaving Group: Although chlorine is a good leaving group, in some cases, its displacement can be sluggish. | • While fluorine is generally a better leaving group in SNAr, if you are constrained to this compound, optimizing other parameters is key.[1] | |
| 2. Formation of Side Products | a. Di-substitution: The nucleophile reacts at more than one position on the pyrimidine ring (if applicable, e.g., in dichloropyrimidines).[1] | • Use a stoichiometric amount of the nucleophile.[1]• Lower the reaction temperature to improve selectivity.[1]• Consider using a less reactive nucleophile if possible.[1] |
| b. Solvolysis: The solvent, if nucleophilic (e.g., methanol, ethanol), can compete with the intended nucleophile.[1] | • Switch to a non-nucleophilic solvent.[1] If an alcohol is the desired nucleophile, it can sometimes be used as the solvent. | |
| c. Hydrolysis: Water present in the reaction mixture can lead to the formation of hydroxypyrimidine byproducts. | • Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] | |
| d. Ring Opening/Degradation: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1] | • Employ milder bases and reaction temperatures.[1] | |
| 3. Regioselectivity Issues (for substituted pyrimidines) | a. Incorrect Regioisomer Formation (e.g., C2 vs. C4 substitution on a 2,4-dichloropyrimidine): Electronic and steric effects can influence the site of nucleophilic attack. | • Substitution at the C4 position of 2,4-dichloropyrimidine is generally favored.[1][2] However, an electron-donating group at C6 can favor substitution at C2.[1] An electron-withdrawing group at C5 enhances reactivity at the C4 position.[1][2] The choice of nucleophile can also influence regioselectivity; for instance, tertiary amines have shown C2 selectivity on certain 2,4-dichloropyrimidines.[1][2] |
| 4. Difficulty in Product Purification | a. Product is highly polar: This can make separation from polar byproducts or residual base challenging. | • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1]• Utilize acid-base extraction to separate basic or acidic products/impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the 4-position of this compound generally more reactive towards nucleophiles than the 2-position?
A1: The greater reactivity of the 4-position is attributed to the better electronic stabilization of the Meisenheimer intermediate formed during the SNAr reaction.[2] When the nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance, leading to a more stable intermediate and a faster reaction rate.[2][3]
Q2: What are the most common solvents for nucleophilic substitution on this compound, and how do they affect the reaction?
A2: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used.[1] These solvents are effective at solvating the nucleophile and the intermediate, which helps to accelerate the reaction. In some cases, an alcohol can be used as both the nucleophile and the solvent. Water has also been shown to be an effective solvent for certain amination reactions under acidic conditions.[4][5]
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on the nucleophile.
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For amine nucleophiles: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl formed during the reaction without competing with the amine nucleophile.[1]
-
For alcohol and thiol nucleophiles: A stronger base is typically required to deprotonate the nucleophile and form the more reactive alkoxide or thiolate. Common choices include sodium hydride (NaH), sodium hydroxide (NaOH), or sodium metal.
Q4: Can substituents on the pyrimidine ring affect the reaction outcome?
A4: Yes, substituents can significantly impact both the reactivity and regioselectivity of the reaction. Electron-withdrawing groups (EWGs) on the pyrimidine ring generally increase the rate of nucleophilic aromatic substitution by further stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) can decrease the reaction rate. The position of these substituents can also direct the nucleophilic attack to a specific position in di-substituted pyrimidines.[1][2]
Q5: Is it possible to achieve mono-substitution on di-chloropyrimidines?
A5: Yes, achieving mono-substitution on substrates like 2,4-dichloropyrimidine is possible. Key strategies to favor mono-substitution include using a stoichiometric amount of the nucleophile, lowering the reaction temperature, and in some cases, choosing a less reactive nucleophile.[1]
Data Presentation
The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound derivatives with various nucleophiles.
Table 1: Amination of this compound Derivatives
| Entry | This compound Derivative | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Primary/Secondary Amine | THF | TEA/DIPEA | 25-80 | 2-12 | Varies |
| 2 | This compound | Primary/Secondary Amine | DMF | TEA/DIPEA | 80-120 | 2-24 | Varies |
| 3 | This compound | Primary/Secondary Amine | Ethanol | DIPEA | Microwave | 0.25-1 | Varies |
| 4 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl (0.1 equiv) | 60 | 22 | Good |
Data compiled from generalized protocols. Specific yields are highly dependent on the substrates.[1][5]
Table 2: Alkoxylation and Thiolation of this compound Derivatives
| Entry | This compound Derivative | Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| 1 | 4-Chloropyridine hydrochloride | C5-C18 Alcohols | DMSO | NaOH | 80 | Overnight | 75-80 |
| 2 | 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyl alcohol | N/A | Benzyloxide | N/A | N/A | 86 |
| 3 | This compound | Thiol | THF/DMF | NaH/NaOH | 25-80 | 1-12 | Varies |
Data is illustrative and specific conditions may vary.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
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Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the this compound derivative (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[1]
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Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C).[1]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
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Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[1]
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: General Procedure for Alkoxylation of this compound
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Alkoxide Generation: In a dry flask under an inert atmosphere, carefully add the base (e.g., NaH, Na, 1.1 eq.) to the alcohol (which can also serve as the solvent). If using a different solvent, dissolve the alcohol (1.1 eq.) in the solvent before adding the base.
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Substrate Addition: Add the this compound derivative (1.0 eq.) to the alkoxide solution.
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Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Protocol 3: General Procedure for Thiolation of this compound
-
Thiolate Preparation: Prepare the thiolate by dissolving the thiol (1.1 eq.) in a solution of the base (e.g., NaH, NaOH, 1.1 eq.) in the chosen solvent at room temperature.
-
Substrate Addition: Add the this compound derivative (1.0 eq.) to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product.
Mandatory Visualizations
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Caption: Troubleshooting workflow for optimizing nucleophilic substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
How to avoid N-oxide formation in 4-Chloropyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the unintentional formation of N-oxides during reactions involving 4-chloropyrimidine.
Troubleshooting Guide: Unwanted N-Oxide Formation
Unexpected N-oxide formation can be a frustrating side reaction. This guide provides potential causes and solutions to help you minimize or eliminate this impurity.
| Observation | Potential Cause | Suggested Solution |
| Formation of a more polar byproduct, consistent with an N-oxide, detected by TLC or LC-MS. | Atmospheric Oxidation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, particularly under prolonged reaction times or when exposed to air (oxygen). | - Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. |
| Increased N-oxide formation when using certain solvents or upon addition of specific reagents. | Oxidizing Reagents or Impurities: The reaction mixture may contain unintentional oxidizing agents. For example, some grades of solvents might contain peroxide impurities. Certain reagents, even if not explicitly oxidants, might promote oxidation under the reaction conditions. | - Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity and free from oxidizing impurities. - Solvent Choice: Select solvents less prone to forming peroxides. Ethereal solvents, for instance, should be freshly distilled or tested for peroxides. |
| N-oxide formation is more prevalent at elevated temperatures. | Thermally Induced Oxidation: Higher temperatures can accelerate the rate of oxidation reactions. | - Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for the desired transformation to proceed at a reasonable rate. |
| The reaction involves reagents that can act as oxygen sources. | In Situ Oxidant Formation: While not common in standard nucleophilic substitution reactions, certain combinations of reagents could potentially generate reactive oxygen species. | - Reagent Scrutiny: Carefully review all reagents and their potential interactions. If possible, substitute any component that might have oxidizing potential. |
Frequently Asked Questions (FAQs)
Q1: What is N-oxide formation and why does it occur with this compound?
A1: N-oxide formation is the oxidation of a nitrogen atom in a heterocyclic ring, such as the pyrimidine ring in this compound, to form an N-oxide functional group. The lone pair of electrons on the nitrogen atom attacks an oxygen source. While often a deliberate synthetic step using oxidizing agents like peroxy acids, it can occur as an unwanted side reaction if oxidizing conditions are inadvertently present. The electron-deficient nature of the pyrimidine ring can, under certain circumstances, make the nitrogen atoms susceptible to oxidation.
Q2: How can I confirm that the unexpected byproduct is indeed the N-oxide?
A2: You can use several analytical techniques to identify the N-oxide. Mass spectrometry (MS) will show a molecular ion peak that is 16 atomic mass units (amu) higher than your expected product, corresponding to the addition of an oxygen atom. 1H and 13C NMR spectroscopy can also be informative, as the introduction of the N-oxide group will cause shifts in the signals of the protons and carbons on the pyrimidine ring.
Q3: Can I remove the N-oxide if it has already formed?
A3: Yes, if N-oxide formation cannot be completely avoided, it can often be reversed through a deoxygenation reaction. Common methods for the reduction of N-oxides back to the parent heterocycle include treatment with reagents like phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), or catalytic hydrogenation.[2] Visible light-mediated photoredox catalysis has also been shown to be effective for the deoxygenation of N-heterocyclic N-oxides.[2]
Q4: Does the choice of base in a nucleophilic aromatic substitution (SNAr) reaction influence N-oxide formation?
A4: While the primary role of the base in an SNAr reaction is to neutralize the acid generated, the choice of base could indirectly influence side reactions. Highly reactive or unhindered bases might interact with other components in the reaction mixture in unintended ways. However, direct evidence linking common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to N-oxide formation is not well-documented. The focus should primarily be on excluding oxygen and other oxidizing agents.
Q5: Are there any specific solvents that are known to promote N-oxide formation?
A5: Solvents that can readily form peroxides upon storage, such as tetrahydrofuran (THF) and diethyl ether, could potentially introduce an oxidizing agent into your reaction. It is best practice to use freshly distilled or peroxide-free grades of such solvents. Polar protic solvents like water and alcohols can stabilize N-oxides due to their hygroscopic nature and ability to form hydrogen bonds.[3] While this doesn't necessarily promote their formation, it could contribute to their stability if they are formed.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on this compound under an Inert Atmosphere
This protocol describes a general method for the reaction of this compound with an amine nucleophile, incorporating measures to prevent N-oxide formation.
Materials:
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This compound derivative
-
Amine nucleophile
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or THF)
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Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
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Nitrogen or Argon gas supply
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Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, septa)
Procedure:
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Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.
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To the flask, add the this compound (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and the anhydrous, degassed solvent.
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Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.
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Heat the reaction to the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup and extract the product with a suitable organic solvent.
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Dry the combined organic layers, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting N-Oxide Formation
Caption: A decision tree for troubleshooting and mitigating N-oxide formation.
Reaction Pathway: Desired vs. Side Reaction
Caption: Competing pathways for this compound reactions.
References
Technical Support Center: Managing Exothermic Reactions with 4-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 4-chloropyrimidine. The following information is designed to help you anticipate, control, and troubleshoot potential thermal hazards during your experiments, ensuring both safety and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: The primary hazard is a thermal runaway, which can occur when the heat generated by the reaction exceeds the rate of heat removal.[1] Nucleophilic aromatic substitution (SNAr) reactions, a common application of this compound, are often exothermic.[2][3] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing the boiling of solvents, over-pressurization of the reactor, and in worst-case scenarios, vessel failure.[1][4]
Q2: How does reaction scale-up impact the thermal risk of this compound reactions?
A2: Scaling up a reaction significantly increases the risk of a thermal runaway. This is because the heat generated is proportional to the volume of the reaction mixture, while the heat removal capacity is dependent on the surface area of the reactor. As the reactor size increases, the surface-area-to-volume ratio decreases, making cooling less efficient.[1][5] A reaction that is easily managed on a laboratory scale can become hazardous at a larger scale if the cooling capacity is not adequately addressed.[1]
Q3: What initial steps should be taken to assess the thermal risk of a new reaction with this compound?
A3: A thorough risk assessment is crucial before performing any new reaction on a significant scale.[6][7] This should include:
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Literature Review: Search for any published thermal safety data on similar reactions.
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Calorimetry: Whenever possible, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1, or Adiabatic Dewar Calorimetry) to determine the heat of reaction, adiabatic temperature rise, and heat generation rate.[8][9]
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Thermal Stability Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of reactants, products, and the reaction mixture.[8]
Q4: What are the key control measures for managing an exothermic reaction with this compound?
A4: Effective control strategies include:
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Semi-Batch or Continuous Dosing: Instead of adding all reactants at once, add the limiting reagent in a controlled manner (semi-batch).[1][5] This allows the reaction rate, and thus heat generation, to be controlled by the addition rate. Flow chemistry offers even more precise temperature control.
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Adequate Cooling: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction. This may involve using a larger cooling jacket, internal cooling coils, or an external heat exchanger.
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Proper Agitation: Good mixing is essential to ensure uniform temperature distribution and prevent the formation of localized "hot spots."[1]
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Dilution: Using an appropriate amount of an inert solvent can help to absorb the heat of reaction and moderate the temperature increase.
Troubleshooting Guide
| Issue | Potential Causes | Immediate Actions & Solutions |
| Sudden, Unexpected Temperature Spike | 1. Reagent addition is too fast.[1] 2. Cooling system malfunction. 3. Failure of agitation.[1] 4. Incorrect reactant concentration. | Immediate Actions: 1. Stop all reagent feeds immediately.[1] 2. Maximize cooling to the reactor.[1] Solutions: • Review and reduce the reagent addition rate. • Verify the functionality of the cooling system (pumps, valves, coolant temperature). • Check that the agitator is functioning correctly. If it has failed, prepare for emergency shutdown as heat transfer will be severely compromised.[1] |
| Reaction Temperature Not Increasing (Stalling) | 1. The reaction has not reached its activation temperature. 2. Catalyst inactivity. 3. Dangerous accumulation of unreacted reagents. [1] | Immediate Actions: 1. STOP reagent addition immediately. Do not add more reagent to a stalled reaction.[1] Solutions: • Slowly and carefully increase the temperature to the recommended initiation temperature. • If the reaction does not start, consider that the catalyst may be inactive. • Extreme caution is required. If the reaction suddenly initiates with a large amount of unreacted material, a violent thermal runaway can occur.[1] |
| Reactor Pressure Rising Above Set Limits | 1. Excessive gas evolution.[1] 2. Boiling of solvent or reactants.[1] 3. Approaching a thermal runaway.[1] 4. Blocked vent or relief valve. | Immediate Actions: 1. Stop all reagent and heat feeds. 2. Apply maximum cooling.[1] 3. Prepare for emergency pressure relief. Solutions: • Cross-reference the pressure increase with the temperature reading. If both are rising rapidly, a runaway is likely imminent; initiate emergency procedures. • Ensure all emergency relief systems are correctly sized and maintained. |
| Product Degradation or By-product Formation | 1. Reaction temperature is too high. 2. "Hot spots" due to poor mixing. 3. Product is unstable to work-up conditions (e.g., acidic or basic quench).[10] | Solutions: • Optimize the reaction temperature. • Improve agitation. • Test the stability of the product under the planned work-up conditions on a small scale before processing the entire batch.[10] |
Quantitative Data
| Compound | State | Standard Molar Enthalpy of Formation (ΔfH_m^\circ) at 298.15 K (kJ/mol) |
| 2-Chloropyrimidine | Crystalline | 4.9 ± 2.6[11] |
| 2,4-Dichloropyrimidine | Crystalline | -30.3 ± 2.4[11] |
| 4,6-Dichloropyrimidine | Crystalline | -29.5 ± 2.2[11] |
| 2,4,6-Trichloropyrimidine | Liquid | -37.5 ± 2.9[11] |
| 2,4,5,6-Tetrachloropyrimidine | Crystalline | -43.8 ± 3.4[11] |
Experimental Protocols
The following are general protocols for common reactions involving chloropyrimidines, which are often exothermic. It is critical to perform a thorough risk assessment before implementing these procedures.
General Protocol for Amination of this compound (SNAr)
This protocol describes the nucleophilic aromatic substitution reaction of a this compound derivative with an amine.
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the this compound derivative (1.0 equivalent).[12]
-
Add the chosen solvent (e.g., an alcohol, DMF, or water).[13][14]
-
Add the amine nucleophile (1.0-1.5 equivalents).
-
If required, add a base (e.g., triethylamine, DIPEA) or a catalytic amount of acid (e.g., HCl).[12][15]
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C).[13]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up:
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If the reaction was performed in an organic solvent, it may be concentrated under reduced pressure.
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The residue is typically partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any remaining acid and remove salts.[12][13]
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.
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Purify the product as necessary (e.g., by column chromatography or recrystallization).[13]
Visualizations
Caption: General experimental workflow for SNAr amination.
Caption: Decision tree for managing exothermic reaction risk.
Caption: Simplified overview of pyrimidine metabolism pathways.[16][17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. icheme.org [icheme.org]
- 7. cedrec.com [cedrec.com]
- 8. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 9. (624b) Reaction Calorimetry in Continuous Flow: Recent Advances and Applications in Flow Chemistry | AIChE [proceedings.aiche.org]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. preprints.org [preprints.org]
- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. microbenotes.com [microbenotes.com]
- 19. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloropyrimidine Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted 4-chloropyrimidine from product mixtures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound include aqueous workup (extraction), chromatography, crystallization, and distillation. The choice of method depends on the properties of your desired product, such as its solubility, polarity, and stability. For many applications, a simple aqueous workup is sufficient.[1][2]
Q2: How does an aqueous workup help remove this compound?
A2: An aqueous workup, or extraction, separates compounds based on their differential solubility in two immiscible liquids, typically an organic solvent and water.[3] this compound, being a moderately polar molecule, can be partitioned between an organic layer and an aqueous layer. Often, the reaction mixture is diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with water or a brine solution.[3][4] The unreacted this compound and other water-soluble byproducts will move into the aqueous layer, which is then discarded, leaving the desired product in the organic layer.
Q3: When should I consider using chromatography?
A3: Column chromatography is a highly effective method for separating compounds with similar polarities.[5] You should consider using chromatography when simpler methods like extraction or crystallization fail to provide your product with the desired purity. It is particularly useful for removing trace amounts of this compound or separating it from byproducts that have similar solubility to your target compound.[2]
Q4: Can I use a scavenger resin or quenching agent to remove this compound?
A4: Yes, using a scavenger is a viable strategy. This compound is an electrophile and will react with nucleophilic scavengers. The resulting adduct is designed to be easily removed. For instance, reacting the mixture with a nucleophile that imparts water solubility to the adduct allows for its removal via a simple aqueous wash.[6] Alternatively, polymer-bound scavengers can be used, which can be removed by simple filtration.
Q5: Is this compound acidic or basic? How does this affect purification?
A5: this compound is a heterocyclic compound containing nitrogen atoms, which can act as weak bases. This property can be exploited during purification. Washing the organic layer with a dilute acidic solution (e.g., 1-5% aq. HCl) can protonate the pyrimidine ring, increasing its solubility in the aqueous layer and facilitating its removal.[7] This method is only suitable if your target product is stable under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Q: I performed an aqueous extraction, but my product is still contaminated with this compound. What can I do?
A: If a single wash was insufficient, you can perform multiple washes with water or brine.[6] For more stubborn cases, consider washing the organic layer with a dilute acid solution (e.g., 1M HCl), provided your product is acid-stable. This will protonate the basic nitrogen atoms on the pyrimidine ring, making it significantly more water-soluble.[7] Another effective technique is to wash the organic layer with a 10% aqueous copper sulfate solution; the copper complexes with the nitrogen heterocycle, pulling it into the aqueous phase.[3][7]
Troubleshooting Workflow for Persistent Contamination
Caption: Decision tree for removing persistent this compound.
Q: An emulsion formed during my aqueous workup. How can I resolve it?
A: Emulsions are common when dealing with complex mixtures or certain solvents. To break an emulsion, try the following:
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Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of layers.
-
Filter: Pass the entire mixture through a pad of Celite or glass wool.
-
Change Solvent: Add a small amount of a different organic solvent with different properties (e.g., if you are using ethyl acetate, add some hexane).
-
Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
Q: My reaction was performed in a high-boiling polar solvent like DMF or DMSO. How do I remove it along with the unreacted this compound?
A: Removing solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) requires a specific workup procedure. Dilute the reaction mixture with a large volume of water (a general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF/DMSO).[3] This will cause your organic product to precipitate if it is non-polar, or you can then extract the diluted aqueous mixture multiple times with a non-polar organic solvent like diethyl ether or ethyl acetate.[3] The DMF/DMSO and unreacted this compound will preferentially remain in the large volume of water.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Aqueous Workup | Differential solubility between aqueous and organic phases.[3] | Removing polar impurities and excess reagents from less polar products. | Fast, inexpensive, and scalable.[1] | May not remove impurities with similar polarity to the product; risk of emulsion formation.[3] |
| Acid Wash | Protonation of basic impurities to increase their aqueous solubility.[7] | Removing basic impurities like this compound. | More effective than a simple water wash for basic compounds. | Product must be stable in acidic conditions. |
| Crystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures.[8] | Purifying solid products on a large scale.[2] | Can yield very high purity material; scalable. | Requires finding a suitable solvent system; some product loss is inevitable. |
| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Separating complex mixtures or compounds with very similar properties. | High resolution and separation efficiency. | Can be slow, expensive (solvents, silica), and difficult to scale up.[2] |
| Distillation | Separation based on differences in boiling points.[1][8] | Purifying volatile liquid products or removing volatile impurities. | Effective for thermally stable, volatile compounds. | Not suitable for non-volatile or thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol outlines a general procedure for removing this compound using liquid-liquid extraction.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Dilution: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume that is 3-5 times the initial reaction volume.
-
Initial Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Aqueous Removal: Drain the lower (aqueous) layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer is on the bottom. If using a solvent denser than water (like dichloromethane), the aqueous layer is on the top.
-
Repeat Washes: Repeat the wash process (steps 3-5) two more times with water, and then once with brine to help remove dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.[3]
General Purification Workflow
Caption: General workflow for reaction workup and purification.
Protocol 2: Purification by Column Chromatography
This method is for when extraction is insufficient to achieve the desired purity.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel (typically 2-3 times the mass of the crude product), and then remove the solvent by rotary evaporation until a fine, dry powder is obtained.
-
Column Packing: Prepare a glass chromatography column by packing it with silica gel in a suitable non-polar solvent system (e.g., hexane/ethyl acetate). The solvent system should be chosen based on TLC analysis, aiming for a retention factor (Rf) of ~0.3 for the desired product.
-
Loading: Carefully add the silica-adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the fractions being collected by TLC to determine which ones contain the pure product.
-
Combination and Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Protocol 3: Purification by Crystallization
This protocol is suitable for solid products.
-
Solvent Selection: Find a suitable solvent or solvent pair. An ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place it in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Strategies to minimize byproduct formation with 4-Chloropyrimidine
Welcome to the technical support center for 4-Chloropyrimidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions involving this compound, and how can it be minimized?
A1: The most frequent byproduct is the corresponding 4-hydroxypyrimidine, which results from the hydrolysis of the carbon-chlorine bond.[1] The C-Cl bond on the electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack by water or hydroxide ions.[1]
To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all solvents are thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Control Temperature: Highly acidic or basic conditions, especially at elevated temperatures, accelerate hydrolysis.[1] If possible, run reactions at lower temperatures, even if it requires longer reaction times.
-
Careful Work-up: When quenching the reaction, do so at a low temperature and process the mixture promptly to minimize contact time with the aqueous phase.
Q2: I am observing a side-product corresponding to the addition of my alcohol solvent. What is this and how can I prevent it?
A2: This byproduct is formed through solvolysis, where the alcohol solvent acts as a nucleophile, displacing the chloride. This is particularly common when using a base, which can deprotonate the alcohol to form a more potent alkoxide nucleophile.[2]
Strategies to prevent solvolysis include:
-
Solvent Selection: Switch to a polar aprotic solvent that does not participate in the reaction, such as DMF, DMSO, or THF.[3]
-
Temperature Control: Lowering the reaction temperature can reduce the rate of solvolysis.
-
Base Selection: Use a non-nucleophilic base, such as DIPEA or triethylamine, if your primary nucleophile does not require a stronger base for deprotonation.[3]
Q3: My reaction with a di-substituted chloropyrimidine (e.g., 2,4-dichloropyrimidine) is yielding a mixture of isomers. How can I improve regioselectivity?
A3: Regioselectivity in di-substituted pyrimidines is a known challenge. For nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine, the attack generally occurs preferentially at the C4 position because the resulting Meisenheimer intermediate is better stabilized by both ring nitrogens.[4][5] However, this selectivity can be influenced by several factors:
-
Nucleophile Choice: While most amines favor C4, some nucleophiles can alter the selectivity. For instance, tertiary amines have been shown to favor C2 substitution on certain 5-substituted 2,4-dichloropyrimidines.[6][7]
-
Substituent Effects: Electron-withdrawing groups at the C5 position typically enhance reactivity and selectivity at the C4 position.[3][5] Conversely, electron-donating groups at C5 or C6 can direct attack towards the C2 position.[3]
-
Reaction Conditions: Factors like solvent, temperature, and the use of catalysts can shift the isomeric ratio. For palladium-catalyzed cross-coupling reactions, regioselectivity can be more complex and is highly dependent on the choice of ligand and catalyst system.[4]
Q4: What are the primary causes of low to no product yield in SNAr reactions with this compound?
A4: Low product yield can stem from several issues related to reactants and conditions:
-
Weak Nucleophile: The attacking species may not be nucleophilic enough to react efficiently. For example, an alcohol is a much weaker nucleophile than its corresponding alkoxide.[3]
-
Insufficient Activation: The pyrimidine ring may not be sufficiently electron-deficient if it possesses strong electron-donating groups.[3]
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider gradually increasing the temperature or using microwave irradiation.[3]
-
Poor Leaving Group: While chlorine is a good leaving group in this context, fluorine is generally better for SNAr reactions (reactivity order: F > Cl > Br > I).[3]
-
Inappropriate Solvent: The use of non-polar solvents can hinder the reaction. Polar aprotic solvents (DMF, DMSO) are generally preferred as they solvate the nucleophile effectively.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Formation of Hydroxylated or Alkoxylated Byproducts
| Possible Cause | Recommended Solution |
| Presence of water in reagents or solvent. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Reaction run open to the atmosphere. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.[1] |
| Alcohol solvent acting as a nucleophile (solvolysis). | Switch to a polar aprotic solvent like DMF, DMSO, or THF.[3] |
| Base deprotonating the alcohol solvent. | If an alcohol solvent is necessary, consider running the reaction without a base if possible, or use a weaker, non-nucleophilic base. |
| High reaction temperature. | Lower the reaction temperature and extend the reaction time. Monitor for degradation using HPLC.[1] |
Issue 2: Low Yield and Incomplete Conversion
| Possible Cause | Recommended Solution |
| Nucleophile is too weak. | If using an alcohol or thiol, convert it to the more nucleophilic alkoxide or thiolate first by using a suitable base.[3] |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Microwave irradiation can also be effective at reducing reaction times and improving yields.[3] |
| Base is unsuitable or not strong enough. | For amine nucleophiles, a non-nucleophilic organic base like DIPEA or TEA is often sufficient.[3] For alcohols or thiols, a stronger base like NaH or K₂CO₃ may be required. |
| Poor solubility of reactants. | Choose a solvent that effectively dissolves all reactants at the reaction temperature. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Residual phosphorus oxychloride (POCl₃) from a chlorination step. | Carefully quench the reaction mixture on crushed ice to hydrolyze POCl₃ to phosphoric acid, then neutralize. Alternatively, remove excess POCl₃ by distillation under reduced pressure.[8][9] |
| Formation of flocculent, slimy byproducts. | These can complicate extraction. A patent suggests an alternative workup involving extraction with an organic solvent before quenching with water to avoid this.[9][10] |
| Product "oiling out" during recrystallization. | This occurs when the compound's melting point is below the solution's temperature. Use a larger solvent volume, allow the solution to cool more slowly, or select a different solvent system (e.g., heptane/ethyl acetate).[8] |
| Low recovery after recrystallization. | Avoid using excessive solvent. You can concentrate the mother liquor to recover more product. Ensure the solution doesn't cool too quickly during hot filtration.[8] |
Data Presentation
Table 1: Effect of HCl Catalyst on Amination vs. Solvolysis
This table summarizes the effect of acid concentration on the reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and aniline in ethanol, highlighting the trade-off between reaction rate and the formation of the solvolysis byproduct.
| HCl (Equivalents) | Conversion after 1h (%) | Product (Amination) after 6h (mol%) | Byproduct (Solvolysis) after 6h (mol%) |
| 0 | 1 | 10 | <1 |
| 0.1 | 29 | 89 | 5 |
| 1.0 | 70 | 70 | 28 |
| 5.0 | 85 | 15 | 85 |
| Data adapted from a study on a related pyrrolopyrimidine system, illustrating a common principle.[11][12] |
Table 2: Comparison of Purification Methods for 4,6-Dichloropyrimidine
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Extraction with Dichloromethane | N/A | 95.7% | 98.6% | [10] |
| Distillation & Recrystallization | N/A | >99% | 51.3% | [8] |
| Precipitation & Washing | N/A | 98.6% | >80% | [8] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical reaction of a this compound derivative with a primary or secondary amine.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the this compound derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1–1.5 equiv.) followed by a base (e.g., DIPEA, 1.5–2.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) and stir for 2–24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alcohol
This protocol details the reaction with an alcohol to form a 4-alkoxypyrimidine.
-
Alkoxide Generation: In a dry, inert-atmosphere flask, add the alcohol (can be used as the solvent) or dissolve the alcohol (1.1 equiv.) in another anhydrous solvent. Carefully add a base (1.1 equiv., e.g., NaH, K₂CO₃) to generate the alkoxide in situ.
-
Addition of Substrate: Add the this compound derivative (1.0 equiv.) to the alkoxide solution.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) for 1–24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction (e.g., with water or saturated aqueous NH₄Cl). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Visualizations
Caption: A typical experimental workflow for nucleophilic substitution.
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 10. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 11. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Validation & Comparative
4-Chloropyrimidine vs. 4-Bromopyrimidine: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the selection of the halide on the pyrimidine core can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of 4-chloropyrimidine and 4-bromopyrimidine in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols.
The fundamental principle governing the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The reactivity trend generally follows the order: I > Br > Cl.[1][2] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. A weaker bond, such as a C-Br bond compared to a C-Cl bond, will undergo this oxidative addition more readily, leading to faster reaction rates and often allowing for milder reaction conditions. Consequently, 4-bromopyrimidine is generally more reactive than this compound.
While 4-bromopyrimidine's higher reactivity can be advantageous, recent advancements in catalyst systems, particularly the development of sophisticated phosphine ligands, have made the more cost-effective and readily available this compound a viable substrate for many cross-coupling reactions.[3]
Quantitative Reactivity Comparison
The following tables summarize the performance of this compound and 4-bromopyrimidine in key cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is compiled from various sources and may involve reactions on closely related substituted pyrimidine systems where the reactivity at the 4-position is comparable.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. As expected, 4-bromopyrimidine generally provides higher yields under milder conditions compared to this compound. However, with optimized catalyst systems and microwave assistance, high yields can be achieved with this compound.[4]
| Halopyrimidine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80¹ |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[4] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81[4] |
¹Estimated yield based on similar bromopyrimidine systems.
Heck Reaction
The Heck reaction couples the halopyrimidine with an alkene. Data for the direct comparison of 4-chloro- and 4-bromopyrimidine is limited. However, the general reactivity trend suggests that 4-bromopyrimidine will react more efficiently. High temperatures are often required for the less reactive chloro-substrates.
| Halopyrimidine | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyrimidine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 16 | High¹ |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 140 | 24 | Moderate¹ |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to other cross-coupling reactions, 4-bromopyrimidine is expected to be more reactive than this compound, allowing for the use of milder conditions. The choice of a bulky, electron-rich phosphine ligand is often crucial for the successful amination of less reactive chloro-heterocycles.[5]
| Halopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyrimidine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8 | High¹ |
| This compound | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | Moderate-High¹ |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving 4-halopyrimidines. These protocols serve as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
4-Halopyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry reaction vessel, add the 4-halopyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
General Protocol for Heck Reaction
Materials:
-
4-Halopyrimidine (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Anhydrous solvent (e.g., DMF or Acetonitrile, 5 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 4-halopyrimidine, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
4-Halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.
-
Add the 4-halopyrimidine and the amine, followed by the solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Reaction Mechanisms and Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 2-Chloropyrimidine and 4-Chloropyrimidine in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, pyrimidine scaffolds are of paramount importance. The functionalization of these heterocycles via nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategy. A frequent choice faced by chemists is the selection between isomeric starting materials, with 2-chloropyrimidine and 4-chloropyrimidine being two of the most common. This guide provides an objective comparison of their performance in SNAr reactions, supported by available experimental data, to inform rational synthetic design.
General Reactivity Trends: The Primacy of the 4-Position
A consistent trend observed in the literature is the greater reactivity of this compound compared to its 2-chloro isomer in SNAr reactions.[1] This phenomenon is primarily attributed to the electronic structure of the pyrimidine ring and the stability of the reaction intermediate.
The SNAr mechanism proceeds through a two-step addition-elimination pathway involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is a critical determinant of the reaction rate. In the case of this compound, the negative charge can be effectively delocalized onto both electronegative nitrogen atoms of the pyrimidine ring through resonance.[1] This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction. For 2-chloropyrimidine, the negative charge in the Meisenheimer complex is also delocalized, but to a lesser extent, primarily involving only one of the ring nitrogen atoms in the most significant resonance structures.
Frontier molecular orbital (FMO) theory further supports this observation. The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring has a larger coefficient at the C4 position compared to the C2 position, rendering the C4 position more electrophilic and, consequently, more susceptible to nucleophilic attack.[1]
Quantitative Data Presentation
While direct, side-by-side kinetic studies comparing the reactivity of 2-chloropyrimidine and this compound under identical conditions are not abundant in the literature, a compilation of data from various sources allows for a comparative analysis.[1] The following tables summarize yields for SNAr reactions with various amine nucleophiles. It is important to note that the reaction conditions are not always identical, which may influence the outcomes.
Table 1: Amination of 2-Chloropyrimidine
The following data showcases the yields of 2-aminopyrimidines from the reaction of 2-chloropyrimidine with various amines in water using potassium fluoride (KF) as a base at 100 °C over 17 hours.
| Nucleophile | Product | Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 |
| Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 |
| Aniline | N-Phenylpyrimidin-2-amine | - |
| p-Anisidine | N-(4-Methoxyphenyl)pyrimidin-2-amine | 86 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 77 |
| Cyclohexylamine | N-Cyclohexylpyrimidin-2-amine | 85 |
Data sourced from a study on amination of heteroaryl chlorides in green solvents.
Table 2: Amination of this compound (Representative Data)
Directly comparable data for the amination of this compound under the exact same conditions as in Table 1 is limited. The following data is representative of typical yields for SNAr reactions of 4-chloropyrimidines with amines under various conditions.
| Nucleophile | Conditions | Product | Yield (%) |
| Aniline | HCl (0.1 equiv.), H₂O, 80 °C, 3-22 h | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 91 |
| Morpholine | K₂CO₃, DMAc, rt, 1 h | 4-(Morpholin-4-yl)-6-arylpyrimidine | High |
| Piperidine | - | 4-(Piperidin-1-yl)pyrimidine | - |
*Data for substituted this compound derivatives.
The available data, though not a direct comparison, supports the general trend of high reactivity for the 4-chloro isomer, often leading to high yields under relatively mild conditions.
Factors Influencing Regioselectivity in Dichloropyrimidines
The comparison between the 2- and 4-positions becomes particularly relevant in di-substituted pyrimidines, such as 2,4-dichloropyrimidine. In the absence of other influencing factors, nucleophilic attack preferentially occurs at the more reactive C4 position.[1][2] However, this regioselectivity can be significantly altered by the electronic and steric nature of other substituents on the pyrimidine ring.
-
Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position.
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent reactivity at the C4 position.
-
Sterically bulky substituents at C5 can hinder attack at the C4 position, thereby favoring substitution at the C2 position.[1]
-
Intramolecular interactions , such as hydrogen bonding, can dramatically influence regioselectivity. For instance, in 2-MeSO₂-4-chloropyrimidine, amines and Stille coupling reactions selectively occur at C4, whereas alkoxides and formamide anions preferentially attack the C2 position due to the formation of a hydrogen bond with the methylsulfonyl group.
Experimental Protocols
The following are generalized experimental protocols for the SNAr reaction of chloropyrimidines with an amine nucleophile. Specific conditions should be optimized for each substrate and nucleophile combination.
Protocol 1: Amination of 2-Chloropyrimidine in Water
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.0 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Water
Procedure:
-
To a reaction vessel, add 2-chloropyrimidine, the amine nucleophile, potassium fluoride, and water.
-
Heat the reaction mixture to 100 °C and stir for 17 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amination of this compound Derivative with Acid Catalysis
Materials:
-
This compound derivative (1.0 equiv)
-
Aniline nucleophile (1.1 equiv)
-
Hydrochloric acid (HCl) (0.1 equiv, 0.61 M solution)
-
Water
Procedure:
-
In a reaction flask, combine the this compound derivative and the aniline nucleophile in water.
-
Add the hydrochloric acid solution.
-
Stir the reaction mixture at 80 °C for 3-22 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, suspend the reaction mixture in a saturated aqueous solution of sodium carbonate.
-
Isolate the solid product by filtration.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry with brine and anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative SNAr reaction pathways for 2- and this compound.
Caption: Factors influencing regioselectivity in SNAr reactions of 2,4-dichloropyrimidines.
Caption: A generalized experimental workflow for SNAr reactions of chloropyrimidines.
Conclusion
References
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 4-Chloropyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 4-Chloropyrimidine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical technique for purity assessment can significantly impact the accuracy and efficiency of quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound purity, supported by experimental data and detailed methodologies.
This compound is a heterocyclic organic compound that serves as a vital building block in the synthesis of various pharmaceuticals. Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Both HPLC and GC-MS are powerful analytical techniques capable of separating and quantifying components in a mixture, but they operate on different principles, making each suitable for different types of analytes and analytical goals.
Deciding Between HPLC and GC-MS: A Matter of Volatility and Stability
The primary factor in choosing between HPLC and GC-MS is the volatility and thermal stability of the analyte.[1][2] GC-MS requires the sample to be vaporized at high temperatures, making it ideal for volatile or semi-volatile compounds that are thermally stable.[1] In contrast, HPLC is performed at or near ambient temperatures and is well-suited for non-volatile or thermally labile compounds.[2]
This compound has a reported boiling point of 199.2 °C at 760 mmHg, indicating that it is sufficiently volatile for GC analysis. However, its thermal stability during prolonged exposure to high temperatures in the GC inlet and column should be considered.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for HPLC and GC-MS in the analysis of halogenated pyrimidines, based on data from analogous compounds. These values provide an estimate of the expected performance for this compound analysis.
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.4 ppm | 0.4 ppm |
| Limit of Quantification (LOQ) | 1.3 ppm | 1.1 ppm |
| Linearity (R²) | ||
| ) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2% | < 5% |
| Sample Volatility Requirement | Not required | Required |
| Structural Information | Limited (UV-Vis) | High (Mass Spectrum) |
Data extrapolated from the analysis of 2,5-diamino-4,6-dichloro pyrimidine by LC-MS/MS and GC-MS.[3]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and accurate results. The following are representative protocols for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity assessment of pyrimidine compounds.[4] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification of impurities through mass spectrometry.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: Dissolve the this compound sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[6]
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis and the logical relationship of key validation parameters.
Conclusion and Recommendation
Both HPLC and GC-MS are suitable and powerful techniques for the purity analysis of this compound.
HPLC is recommended for routine quality control due to its robustness, high precision, and applicability to a wide range of potential non-volatile impurities that might be present from the synthesis. The sample preparation is straightforward, and the instrumentation is widely available in pharmaceutical laboratories.
GC-MS is an invaluable tool for impurity identification and characterization. Its major advantage is the provision of structural information from the mass spectra, which is crucial for identifying unknown process-related impurities or degradation products. While its precision may be slightly lower than HPLC for routine quantification, its high sensitivity and specificity make it an excellent complementary technique, particularly during process development and for in-depth investigations.
The ultimate choice between HPLC and GC-MS will depend on the specific analytical need: routine purity testing versus comprehensive impurity profiling. For a complete quality assessment of this compound, a combination of both techniques is often the most effective approach.
References
A Comparative Guide to the Synthesis of 4-Chloropyrimidine: Traditional vs. Novel One-Pot Route
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-chloropyrimidines, a critical building block in the development of numerous pharmaceuticals, has traditionally been a multi-step process. However, recent advancements have introduced a more streamlined one-pot synthetic route, promising increased efficiency and sustainability. This guide provides an objective comparison of a traditional synthetic method with a novel one-pot approach, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal route for their specific needs.
Executive Summary
This guide details two synthetic pathways to obtain a 4-chloropyrimidine derivative. The traditional route involves the chlorination of a pyrimidin-4-one precursor, a reliable but often lengthy process. In contrast, the novel one-pot synthesis proceeds directly from a 2-acyl(amino)nitrile, offering a significantly more efficient and sustainable alternative. The comparison below is based on the synthesis of a representative this compound derivative to highlight the key performance differences between the two methodologies.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of a representative this compound derivative, 6-amino-4-phenyl-2-chloropyrimidine-5-carbonitrile, via a traditional route, and a plausible model for a novel one-pot synthesis of a similar derivative.
| Parameter | Traditional Route: 6-amino-4-phenyl-2-chloropyrimidine-5-carbonitrile | Novel One-Pot Route (Model) |
| Starting Material | 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile | N-(1-amino-1-phenyl-2,2-dicyanovinyl)acetamide |
| Key Reagents | Phosphorus oxychloride (POCl3) | Phosphorus pentachloride (PCl5) |
| Reaction Time | 3 hours (reflux) | ~2-4 hours |
| Number of Steps | 2 (synthesis of precursor + chlorination) | 1 |
| Yield | Good | Good to Excellent |
| Purity (Post-Workup) | High | High |
| Work-up Procedure | Quenching with ice water, neutralization, extraction | Aqueous workup, filtration |
| Sustainability | Use of excess POCl3, a hazardous reagent | Reduced solvent usage, fewer steps |
Experimental Protocols
Traditional Synthesis: 6-amino-4-phenyl-2-chloropyrimidine-5-carbonitrile[1]
Step 1: Synthesis of 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile (Precursor)
A mixture of benzaldehyde (0.1 mol), malononitrile (0.1 mol), and urea (0.1 mol) in absolute ethanol (100 ml) containing potassium carbonate (0.1 mol) is refluxed for 24 hours. After cooling, the solid product is filtered, washed with ethanol, and dried to yield the pyrimidin-4-one precursor.
Step 2: Chlorination
The dried 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile is refluxed in excess phosphorus oxychloride (20 ml) for 3 hours. The reaction mixture is then carefully poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford 6-amino-4-phenyl-2-chloropyrimidine-5-carbonitrile.
Novel One-Pot Synthesis of a this compound Derivative (General Protocol)
A solution of the corresponding 2-acyl(amino)nitrile in a suitable solvent (e.g., sulfolane) is treated with phosphorus pentachloride (PCl5). The reaction mixture is heated, typically at temperatures ranging from 45°C to 110°C, for a period of 2 to 16 hours, depending on the substrate. Upon completion, the reaction is cooled and subjected to an aqueous workup. The product is then isolated by filtration and purified as necessary. This one-pot reaction provides an attractive and sustainable alternative to the commonly used multistep methodology.
Validation of Product Purity: HPLC-MS Protocol
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for validating the purity of synthesized this compound derivatives.[1]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-500
Sample Preparation:
A stock solution of the synthesized this compound derivative is prepared in acetonitrile at a concentration of 1 mg/mL. This is further diluted for analysis.
Mandatory Visualization
Caption: Comparison of traditional and novel synthetic workflows.
Caption: General workflow for product validation.
Conclusion
The novel one-pot synthesis of 4-chloropyrimidines from 2-acyl(amino)nitriles presents a compelling alternative to traditional multi-step methods. The primary advantages of the one-pot approach include a significant reduction in reaction steps, decreased solvent usage, and potentially higher overall yields, contributing to a more sustainable and cost-effective process. While the traditional route remains a viable and well-established method, the efficiency and pot economy of the novel synthesis make it a highly attractive option for researchers and professionals in drug development. The choice of synthetic route will ultimately depend on factors such as substrate availability, scalability requirements, and the specific goals of the research program.
References
A Comparative Study of Catalysts for Suzuki Coupling of 4-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the arylation of heterocyclic compounds such as 4-chloropyrimidine is of paramount importance, as the pyrimidine motif is a ubiquitous scaffold in a vast array of biologically active molecules.[1][2] The choice of catalyst is a critical parameter that dictates the success of the coupling, influencing reaction yields, times, and overall efficiency.
This guide provides a comparative overview of various catalytic systems for the Suzuki coupling of this compound, with a focus on palladium-based, nickel-based, and other emerging catalytic methodologies. The information presented is supported by experimental data from the literature to facilitate catalyst selection for specific research and development needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the Suzuki coupling of this compound is influenced by several factors, including the metal center, the nature of the ancillary ligands, the base, the solvent, and the reaction temperature. The following tables summarize the performance of different catalytic systems based on published data.
Palladium-Based Catalysts
Palladium complexes are the most widely used and well-documented catalysts for the Suzuki coupling of chloro-heteroarenes.[3] The reactivity of these systems is often enhanced by the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3]
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [2] |
| Pd(PPh₃)₄ (Microwave) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 81 | [2] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | High | [1] |
| PdCl₂(dppf) (Microwave) | K₂CO₃ | DME/H₂O | 120 | 15-30 min | Moderate to High | [1] |
| [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | 1,4-Dioxane | RT | 24 h | - | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [4] |
Nickel-Based Catalysts
Nickel catalysts have emerged as a more economical and earth-abundant alternative to palladium for cross-coupling reactions.[5] However, their application in the Suzuki coupling of chloro-N-heterocycles can be challenging due to the potential for catalyst inhibition.[6]
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| NiCl₂(dppf) | K₃PO₄ | THF/H₂O | 85 | 2 h | Promising for 4-chloropyridine | [6] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 h | Effective for various heterocycles | [5] |
Note: Direct comparative data for Nickel-catalyzed Suzuki coupling of this compound is limited. The data presented is for analogous chloro-N-heterocycles and suggests potential applicability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Suzuki coupling of this compound using different palladium-based catalyst systems.
Protocol 1: Conventional Heating with Pd(PPh₃)₄
This protocol is a standard method for the Suzuki coupling of chloropyrimidines.
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (6 mL)
-
Water (1.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: Microwave-Assisted Coupling with Pd(PPh₃)₄
Microwave irradiation can significantly reduce reaction times.[1]
Reagents:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (7 mL)
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[3]
-
Add 1,4-dioxane to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.[3]
-
After cooling, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.[3]
Protocol 3: Coupling with a Buchwald Ligand System (Pd(OAc)₂/XPhos)
Bulky, electron-rich phosphine ligands like XPhos are highly effective for the coupling of challenging aryl chlorides.[1]
Reagents:
-
4-Chloro-6-ethyl-2-phenylpyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine 4-chloro-6-ethyl-2-phenylpyrimidine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water via syringe.[1]
-
Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental and mechanistic aspects of the Suzuki coupling of this compound, the following diagrams are provided.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal catalyst for the Suzuki coupling of this compound is a critical decision that significantly impacts reaction efficiency and yield. For routine couplings, traditional palladium catalysts such as Pd(PPh₃)₄ can be effective, particularly with microwave assistance to accelerate the reaction.[2][3] For more challenging substrates or to achieve higher yields and shorter reaction times, advanced catalyst systems employing bulky phosphine ligands like XPhos or NHC ligands are often necessary.[1][2] While nickel-based catalysts present a cost-effective alternative, their application to this compound requires further investigation to overcome potential challenges. The detailed protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comparison between two Pd‐Ni catalysts supported on two different supports toward Suzuki‐Miyaura coupling reaction [ouci.dntb.gov.ua]
Reactivity Showdown: 4-Fluoropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the realm of heterocyclic chemistry, halopyrimidines are pivotal building blocks for the synthesis of a vast array of functional molecules, particularly in the development of novel therapeutics. The propensity of these molecules to undergo nucleophilic aromatic substitution (SNAr) is fundamental to their utility. A common question faced by researchers is the choice between different halogenated pyrimidines as substrates. This guide provides an objective comparison of the reactivity of 4-fluoropyrimidine and 4-chloropyrimidine, supported by established mechanistic principles and representative data, to aid in the strategic design of synthetic routes.
The Decisive Factor: Leaving Group Ability in SNAr
Contrary to the principles governing SN1 and SN2 reactions, where iodide and bromide are excellent leaving groups, the reactivity trend for halogens in nucleophilic aromatic substitution on electron-deficient rings is inverted. The generally accepted order of reactivity is F > Cl > Br > I.[1] This counterintuitive trend is a direct consequence of the reaction mechanism.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The second step is the rapid expulsion of the halide leaving group to restore aromaticity.
The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization effect significantly lowers the activation energy of the initial addition step, making 4-fluoropyrimidine generally more reactive than this compound.
Quantitative Reactivity Comparison
While extensive kinetic data for the direct comparison of 4-fluoropyrimidine and this compound with a wide range of nucleophiles under identical conditions is not always readily available in a single study, the established principles of SNAr reactions allow for a representative comparison. The following table summarizes the expected relative reactivity based on the well-documented "element effect" in SNAr reactions.
| Feature | 4-Fluoropyrimidine | This compound | Justification |
| Relative Rate of SNAr | Faster | Slower | The highly electronegative fluorine atom enhances the electrophilicity of the C4 carbon, accelerating the rate-determining nucleophilic attack. Studies on analogous heterocyclic systems consistently show this trend.[2] |
| Reaction Conditions | Milder | Harsher | Due to its higher reactivity, reactions with 4-fluoropyrimidine can often be conducted at lower temperatures or for shorter durations to achieve comparable yields. This can be advantageous for sensitive substrates or to minimize side reactions. |
| Cost & Availability | Generally higher | Generally lower | This compound and its derivatives are often more commercially available and less expensive than their fluoro-counterparts, which can be a consideration for large-scale synthesis. |
| Selectivity | High | High | Both substrates typically exhibit high selectivity for substitution at the C4 position over other positions on the pyrimidine ring, assuming no other strongly activating or directing groups are present. The fundamental electronic properties of the pyrimidine ring favor attack at the 2 and 4 positions. |
Visualizing the Mechanism of Action
The diagram below illustrates the generalized mechanism for the SNAr reaction on a 4-halopyrimidine, highlighting the formation of the key Meisenheimer intermediate. The enhanced electrophilicity of the carbon at the C4 position, particularly when the halogen (X) is fluorine, facilitates the initial, rate-determining attack by the nucleophile.
Caption: Generalized SNAr mechanism on a 4-halopyrimidine.
Experimental Protocol: Comparative Reactivity Analysis
This protocol outlines a method for comparing the reactivity of 4-fluoropyrimidine and this compound with a common nucleophile, such as morpholine. The reaction progress can be monitored by techniques like HPLC, GC, or NMR spectroscopy to determine the rate of consumption of the starting materials and the formation of the product.
Materials:
-
4-Fluoropyrimidine
-
This compound
-
Morpholine (or other desired nucleophile)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN))
-
Internal standard for quantitative analysis (e.g., dodecane for GC, 1,3,5-trimethoxybenzene for NMR)
-
Reaction vials, magnetic stirrer, and heating block/oil bath
-
Analytical instrumentation (HPLC, GC, or NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-fluoropyrimidine in the chosen anhydrous solvent at a precise concentration (e.g., 0.1 M).
-
Prepare a separate stock solution of this compound in the same solvent at the same concentration (0.1 M).
-
Prepare a stock solution of the nucleophile (e.g., morpholine) in the same solvent (e.g., 0.12 M, 1.2 equivalents).
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In two separate, dry reaction vials equipped with magnetic stir bars, add a defined volume of the respective halopyrimidine stock solution.
-
Add a precise amount of the internal standard stock solution to each vial.
-
Place the vials in a heating block or oil bath pre-heated to the desired reaction temperature (e.g., 50 °C). Allow the solutions to equilibrate thermally for 5-10 minutes.
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reactions simultaneously, add the pre-heated nucleophile stock solution to each vial.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a cold solvent or a suitable quenching agent to prevent further reaction.
-
-
Analysis:
-
Analyze the quenched aliquots using the chosen analytical method (HPLC, GC, or NMR).
-
Quantify the concentration of the remaining 4-halopyrimidine and the formed 4-substituted pyrimidine product by comparing their peak areas/integrals to that of the internal standard.
-
-
Data Presentation:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates and/or the pseudo-first-order rate constants for each reaction.
-
Summarize the results in a table for a direct comparison of the reactivity.
-
This experimental setup will provide quantitative data on the relative reactivity of 4-fluoropyrimidine and this compound under identical conditions, allowing for an informed decision in the selection of the appropriate substrate for a specific synthetic application.
Conclusion
For nucleophilic aromatic substitution on the pyrimidine ring, 4-fluoropyrimidine is generally the more reactive substrate compared to this compound. This enhanced reactivity, stemming from the high electronegativity of fluorine, allows for milder reaction conditions. However, the choice of substrate may also be influenced by factors such as cost, availability, and the specific nature of the nucleophile and other substituents on the pyrimidine ring. The provided experimental protocol offers a framework for researchers to quantitatively assess the reactivity of these important building blocks in their own systems.
References
Benchmarking 4-Chloropyrimidine: A Comparative Guide for Synthetic Chemists
In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous FDA-approved therapeutics. Among the various functionalized pyrimidines, chloropyrimidines serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides an objective comparison of 4-chloropyrimidine against other common pyrimidine intermediates, such as 2-chloropyrimidine and 2,4-dichloropyrimidine, with a focus on their reactivity in key synthetic transformations.
Comparative Reactivity Data
The reactivity of a chloropyrimidine is fundamentally dictated by the position of the chlorine atom on the electron-deficient pyrimidine ring. The two nitrogen atoms significantly lower the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[1]
Generally, the C4 position is more reactive than the C2 position in nucleophilic aromatic substitution (SNAr) reactions.[2] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where it can be delocalized over both ring nitrogens.[2] In the case of 2,4-dichloropyrimidine, reactions often exhibit high regioselectivity, with the initial substitution occurring preferentially at the more reactive C4 position.[3][4]
Below is a summary of typical reactivity patterns and yields observed in common palladium-catalyzed cross-coupling and SNAr reactions.
| Building Block | Reaction Type | Coupling Partner | Catalyst/Conditions | Yield (%) | Regioselectivity |
| This compound | SNAr (Amination) | Secondary Amine | K₂CO₃, DMF, 100 °C | 85-95 | N/A |
| 2-Chloropyrimidine | SNAr (Amination) | Secondary Amine | K₂CO₃, DMF, 120 °C | 70-85 | N/A |
| This compound | Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 80-90 | N/A |
| 2-Chloropyrimidine | Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 75-85 | N/A |
| 2,4-Dichloropyrimidine | SNAr (Amination) | Primary Amine | DIPEA, EtOH, RT | 70-90 | C4 selective |
| 2,4-Dichloropyrimidine | Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | 74-95 | C4 selective[4] |
| 2,4-Dichloropyrimidine | Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | >95 | C4 selective (>30:1)[5] |
Note: Yields are representative and can vary based on specific substrates, catalysts, and reaction conditions.
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are general protocols for three key reactions used in the functionalization of chloropyrimidines.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical amination reaction.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine the chloropyrimidine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq.).
-
Solvent Addition: Add a dry, polar aprotic solvent such as DMF, DMAc, or NMP.
-
Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the formation of a C-C bond between a chloropyrimidine and a boronic acid.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).[4]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[6][7]
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction for the disappearance of starting material using TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.
General Protocol for Buchwald-Hartwig Amination
This protocol is for the palladium-catalyzed C-N bond formation, particularly useful for less reactive aryl chlorides or when SNAr fails.[8][9]
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, charge a flask with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).[10]
-
Reagent Addition: Add the chloropyrimidine (1.0 eq.), the amine (1.2 eq.), and a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the sealed reaction vessel to 90-110 °C.
-
Monitoring: Track the reaction's progress via LC-MS or GC-MS.
-
Work-up: Cool the mixture, filter through a pad of celite to remove the palladium catalyst, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography or crystallization.
Illustrative Diagrams
Visualizations of experimental workflows and biological pathways help in conceptualizing the application of these building blocks.
Many kinase inhibitors, which are crucial in oncology, utilize a pyrimidine core to interact with the ATP-binding site of the target kinase.[11][12] The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where a pyrimidine-based inhibitor can block downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Biological Activity of 4-Chloropyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the pyrimidine ring creates a versatile intermediate for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the biological activity of various 4-chloropyrimidine analogs, focusing on their anticancer and antimicrobial properties. The information herein is supported by experimental data from various studies, with detailed methodologies for key assays provided.
Comparative Analysis of Biological Activity
The biological activities of this compound analogs are diverse and heavily influenced by the nature of the substituents at other positions of the pyrimidine ring. These derivatives have shown significant promise as kinase inhibitors in cancer therapy and as potent antimicrobial agents.
Anticancer Activity: Targeting Key Kinases
This compound derivatives have been extensively explored as inhibitors of various protein kinases that are pivotal in cancer cell proliferation and survival. The 4-chloro position serves as a key attachment point for various moieties that can interact with the ATP-binding pocket of these enzymes.
Table 1: Anticancer Activity of this compound Analogs as Kinase Inhibitors
| Compound ID/Reference | Target Kinase(s) | Cancer Cell Line(s) | IC50/EC50 (µM) |
| MSK1 Inhibitors | |||
| Compound 14 [1] | MSK1 | - | pIC50: 6.1 |
| Compound 22 [1] | MSK1 | - | pIC50: 7.0 |
| Compound 23 [1] | MSK1 | - | pIC50: 7.0 |
| Aurora Kinase Inhibitors | |||
| Compound 12a [2] | Aurora A, Aurora B | HCT-116 | 1.31 ± 0.41 |
| A549 | 12.05 ± 0.45 | ||
| MCF-7 | 20.53 ± 6.13 | ||
| EGFR Inhibitors | |||
| Pyrido[4,3-d]pyrimidine Analogues[3] | EGFR | A431 | 0.008 - 0.04 |
| General Anticancer Activity | |||
| Derivative 6 [4] | Not Specified | HCT116 | 89.24 ± 1.36 |
| MCF7 | 89.37 ± 1.17 | ||
| Derivative 1 [4] | Not Specified | HCT116 | 209.17 ± 1.23 |
| MCF7 | 221.91 ± 1.37 |
Structure-Activity Relationship (SAR) Insights:
-
MSK1 Inhibition: Studies on chloropyrimidines as MSK1 inhibitors have shown that the pyrimidine core is crucial for activity. Replacement of the azaindole moiety in early-generation compounds with a pyrrolopyrimidine group led to a nearly 10-fold increase in potency[1].
-
Aurora Kinase Inhibition: For 2,4-disubstituted pyrimidines targeting Aurora kinases, the substitution pattern significantly influences antiproliferative activity across different cancer cell lines[2].
-
EGFR Inhibition: In the case of pyrido[4,3-d]pyrimidines, which are structurally related to 4-chloropyrimidines, weakly basic amine derivatives at the 7-position have been shown to retain high inhibitory activity against EGFR while improving aqueous solubility[3].
Antimicrobial Activity
Certain this compound analogs have demonstrated potent activity against a range of pathogenic bacteria and fungi. The chloro-substituent is often a key feature for enhancing the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID/Reference | Target Organism(s) | MIC (µg/mL) |
| Compound 3a, 3b [5][6] | Pseudomonas aeruginosa, Escherichia coli | 12.5 |
| Compound 3c, 3h, 3i, 3o [5][6] | Mycobacterium tuberculosis | 0.75 |
| Compound 3i [5][6] | Escherichia coli | 12.5 |
| Thiopyrimidine-benzenesulfonamide 6M, 19M, 20M, 25M [7] | Klebsiella pneumoniae, Pseudomonas aeruginosa | 375 |
Structure-Activity Relationship (SAR) Insights:
-
The antimicrobial activity of chloropyrimidine derivatives is significantly influenced by the substituents at the 2 and 6 positions of the pyrimidine ring[8].
-
The introduction of aryl, heteroaryl, and alkylthio substituents has been shown to yield compounds with potent antimycobacterial activity[5][6].
Key Signaling Pathways Targeted by this compound Analogs
The anticancer effects of many this compound analogs are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and its inhibition by this compound analogs.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Caption: Simplified MSK1 signaling pathway and its inhibition.
Experimental Protocols
The assessment of the biological activity of this compound analogs involves a variety of in vitro assays. Below are detailed methodologies for some of the key experiments.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the this compound analog at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescence signal indicates a higher amount of ADP produced and therefore less inhibition of the kinase. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution of Compounds: Serially dilute the this compound analogs in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The evaluation of this compound analogs typically follows a structured workflow from initial screening to more detailed characterization.
Caption: A typical experimental workflow for assessing this compound analogs.
Conclusion
This compound analogs represent a promising class of compounds with a broad spectrum of biological activities. Their utility as kinase inhibitors for cancer therapy and as antimicrobial agents is well-documented, although much of the data is from disparate studies. This guide provides a consolidated overview to aid researchers in comparing the performance of these analogs and in designing future studies. A systematic evaluation of a diverse library of this compound derivatives against a standardized panel of biological targets would be invaluable for a more comprehensive understanding of their therapeutic potential and for accelerating the development of novel drugs based on this versatile scaffold.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloropyrimidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the proper disposal of 4-Chloropyrimidine, ensuring operational integrity and personnel safety in research and development settings.
The proper disposal of this compound, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound must be treated as hazardous waste and handled by trained personnel. The following procedures provide a step-by-step guide for its safe disposal.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Body Protection: A lab coat or chemical-resistant apron.
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Waste Classification and Segregation
Proper segregation of chemical waste is a foundational principle of laboratory safety. This compound waste must be collected separately from other waste streams, particularly from non-halogenated organic waste, to prevent potentially hazardous reactions and to facilitate proper disposal.[2] Mis-segregation can lead to dangerous chemical reactions and significantly increase disposal costs.
Waste Segregation for this compound
| Waste Type | Segregation Category | Recommended Container |
| Solid this compound | Halogenated Organic Solids | Labeled, sealed, and chemically compatible container. |
| Contaminated Labware (e.g., gloves, wipes) | Halogenated Solid Waste | Double-bagged in clear plastic bags for inspection. |
| Solutions of this compound | Halogenated Organic Liquid Waste | Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene). |
| First Rinsate from Contaminated Glassware | Halogenated Organic Liquid Waste | Collect in a labeled, sealed, and chemically compatible container. |
Disposal Procedures
-
Container Selection and Labeling:
-
Use only containers that are in good condition and compatible with this compound.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
-
Waste Accumulation:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents and acids.[2]
-
Do not overfill containers; leave adequate headspace for expansion.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[2][3] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Final Disposal:
Experimental Protocols
No specific experimental protocols for the chemical neutralization of this compound for disposal in a standard laboratory setting were identified in the public literature. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 4-Chloropyrimidine: An Essential Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and the integrity of research. This guide provides essential, immediate safety and logistical information for managing 4-Chloropyrimidine, a key reagent in various synthetic pathways. The following procedural guidance is based on established safety protocols for halogenated heterocyclic compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The appropriate PPE should be worn at all times when handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer sufficient short-term protection. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select the most appropriate material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[2][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are not feasible or if exposure limits are exceeded, a respirator is required. For solid compounds, a particulate filter conforming to EN 143 is recommended.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory minimizes risks and ensures regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1] The container should be kept tightly closed.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (17180-93-7), and appropriate hazard warnings.
Handling and Use
-
Controlled Area: All weighing and transfer operations should be conducted in a designated area, preferably within a chemical fume hood, to control potential exposure.[3]
-
Avoidance of Contamination: Use dedicated spatulas and weighing boats. Avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.[1]
Disposal Plan
-
Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste. This waste should be segregated as halogenated organic waste.[4]
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Materials: Dispose of in a designated hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may require defacing the label.[4]
-
-
Disposal Method: All waste containing this compound must be disposed of through a licensed professional waste disposal service. Do not discharge down the drain.[3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Caption: Workflow for responding to a this compound spill.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 17180-93-7) was located in the public domain. The guidance provided here is based on the GHS classifications available for this compound and safety information for structurally similar chlorinated pyrimidines.[5] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
